molecular formula C10H13BrN2O B1384710 (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol CAS No. 1240217-33-7

(4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol

Cat. No.: B1384710
CAS No.: 1240217-33-7
M. Wt: 257.13 g/mol
InChI Key: BWVICBSIILHVJF-UHFFFAOYSA-N
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Description

(4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol is a versatile brominated pyrazole derivative that serves as a valuable synthetic intermediate in medicinal chemistry and materials science research. The pyrazole scaffold is a privileged structure in drug discovery, known for its presence in compounds with a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antidepressant properties . The bromine atom at the 4-position of the pyrazole ring offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, enabling the exploration of diverse chemical space . The hydroxymethyl group at the 5-position provides a site for further derivatization, allowing researchers to fine-tune the properties of the molecule for specific applications. This compound is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Properties

IUPAC Name

(4-bromo-5-phenylpyrazolidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c11-9-8(6-14)12-13-10(9)7-4-2-1-3-5-7/h1-5,8-10,12-14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVICBSIILHVJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(C(NN2)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol

Executive Summary

This compound (CAS: 1240217-33-7) is a trisubstituted pyrazole derivative serving as a high-value scaffold in medicinal chemistry. Its structural architecture combines three distinct reactive handles—a secondary amine (pyrazole NH), an aryl bromide, and a primary alcohol—making it an ideal "hub" for divergent synthesis. This compound is particularly relevant in the development of kinase inhibitors (e.g., p38 MAP kinase, LRRK2) where the pyrazole core mimics the ATP hinge-binding region, while the phenyl and hydroxymethyl groups provide vectors for hydrophobic and hydrophilic interactions, respectively.

Structural Analysis & Physicochemical Profile

Tautomerism and Geometry

The pyrazole ring is a planar, electron-rich aromatic system. In solution, this compound exists in a tautomeric equilibrium between the 1H- and 2H-forms. While the IUPAC naming assigns the phenyl group to position 3, the rapid proton transfer often makes the 3-phenyl and 5-phenyl isomers chemically equivalent unless the nitrogen is substituted.

  • Tautomer A: 3-phenyl-1H-pyrazol-5-yl methanol (Phenyl at C3, Methanol at C5).

  • Tautomer B: 5-phenyl-1H-pyrazol-3-yl methanol (Phenyl at C5, Methanol at C3).

Physicochemical Properties Table
PropertyValue / DescriptionNote
CAS Number 1240217-33-7Unique Identifier
Molecular Formula C₁₀H₉BrN₂O
Molecular Weight 253.10 g/mol Monoisotopic Mass: 251.99
Physical State SolidOff-white to pale yellow powder
Solubility DMSO, Methanol, EthanolPoor solubility in water
pKa (Pyrazole NH) ~14.0Weakly acidic
pKa (Conjugate Acid) ~2.5Pyrazolium formation
LogP (Predicted) 2.1 - 2.5Lipophilic character dominates

Synthetic Pathways

The synthesis of this compound is best approached via a linear sequence starting from acetophenone. This route ensures regiocontrol and scalability.

Retrosynthetic Analysis (DOT Diagram)

Synthesis Target This compound Intermediate1 Ethyl 4-bromo-3-phenyl- 1H-pyrazole-5-carboxylate Intermediate1->Target Reduction (LiAlH4) Intermediate2 Ethyl 3-phenyl-1H- pyrazole-5-carboxylate Intermediate2->Intermediate1 Bromination (Br2 or NBS) Starting Acetophenone + Diethyl Oxalate Starting->Intermediate2 Claisen Condensation + Cyclization (N2H4)

Caption: Step-wise retrosynthetic disassembly of the target alcohol to commercially available acetophenone.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate

  • Reagents: Acetophenone (1.0 eq), Diethyl oxalate (1.1 eq), Sodium ethoxide (1.2 eq), Hydrazine hydrate (1.2 eq), Ethanol.

  • Mechanism: Claisen condensation yields the diketo ester (ethyl 2,4-dioxo-4-phenylbutanoate), which undergoes Paal-Knorr cyclization with hydrazine.

  • Protocol:

    • Generate sodium ethoxide in ethanol. Add acetophenone and diethyl oxalate at 0°C.

    • Stir at room temperature for 4 hours (formation of yellow precipitate).

    • Treat the intermediate diketo ester with hydrazine hydrate in refluxing ethanol for 2 hours.

    • Concentrate and recrystallize from ethanol to yield the pyrazole ester.

Step 2: Regioselective Bromination (C4-H Substitution)

  • Reagents: Ethyl 3-phenyl-1H-pyrazole-5-carboxylate, N-Bromosuccinimide (NBS) or Br₂, Acetonitrile or CHCl₃.

  • Rationale: The C4 position of the pyrazole ring is the most nucleophilic site, allowing for selective electrophilic aromatic substitution without affecting the phenyl ring or the ester.

  • Protocol:

    • Dissolve the pyrazole ester in acetonitrile.

    • Add NBS (1.05 eq) portion-wise at room temperature.

    • Monitor by TLC (disappearance of starting material).

    • Quench with aqueous sodium thiosulfate to remove excess bromine species.

    • Filter the solid product (Ethyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate).

Step 3: Reduction to the Alcohol

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) (2.0 eq), dry THF.

  • Critical Control: Temperature control is vital to prevent debromination (though aryl bromides are generally stable to LiAlH₄ at low temps).

  • Protocol:

    • Suspend LiAlH₄ in anhydrous THF at 0°C under nitrogen.

    • Add a solution of the brominated ester dropwise.[1]

    • Stir at 0°C to RT for 2 hours.

    • Workup (Fieser Method): Quench sequentially with water, 15% NaOH, and water.

    • Filter the aluminum salts and evaporate the filtrate to obtain the crude alcohol.

Reactivity & Derivatization Profile

This scaffold allows for "orthogonal functionalization," meaning each reactive site can be modified independently.

Reactivity Map (DOT Diagram)

Reactivity Core This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Core->Suzuki Pd(0), Ar-B(OH)2 (Targets C4-Br) Oxidation Oxidation (MnO2/Dess-Martin) -> Aldehyde/Acid Core->Oxidation Targets CH2OH Alkylation N-Alkylation (R-X, Base) -> N-Substituted Pyrazoles Core->Alkylation Targets NH (Regioselectivity issues) Halogenation Appel Reaction (CBr4/PPh3) -> Alkyl Bromide Core->Halogenation Targets CH2OH (Activation for SN2)

Caption: Orthogonal reactivity vectors available for library generation.

Key Transformations
  • Suzuki Coupling: The C4-Br is an excellent handle for palladium-catalyzed cross-coupling. This is the primary method for extending the scaffold to biaryl systems found in kinase inhibitors.

  • N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) typically yields a mixture of N1 and N2 isomers. The ratio depends on steric bulk and solvent polarity.

  • Alcohol Activation: The primary alcohol can be converted to a mesylate, tosylate, or bromide, enabling the introduction of amines (e.g., morpholine, piperazine) via nucleophilic substitution.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ 13.0-13.5 ppm (br s, 1H)Pyrazole NH (Exchangeable)
δ 5.0-5.5 ppm (t, 1H)OH proton (coupled to CH₂)
δ 4.4-4.6 ppm (d, 2H)Methylene protons (-CH₂OH)
δ 7.3-7.8 ppm (m, 5H)Phenyl ring protons
¹³C NMR ~140-145 ppmC3/C5 (Quaternary carbons)
~90-95 ppmC4-Br (Significant upfield shift due to heavy atom effect)
~55-60 ppmBenzylic carbon (-CH₂OH)
Mass Spectrometry M+ / (M+2)+1:1 Intensity ratio (Characteristic of Bromine)

References

  • Bromination of Pyrazoles: Beilstein Journal of Organic Chemistry. "Halogenations of 3-aryl-1H-pyrazol-5-amines". Available at: [Link]

  • Reduction of Esters to Alcohols: Chemistry LibreTexts. "Reduction of Carboxylic Acids and Their Derivatives". Available at: [Link]

  • Related Crystal Structure: PubMed Central. "Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate". Available at: [Link]

Sources

An In-depth Technical Guide on the Thermodynamic Stability of 4-bromo-3-phenyl-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Core in Modern Chemistry

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[1][2] This structural motif is a cornerstone in the development of a wide array of biologically active molecules, including anti-inflammatory, anti-convulsive, and anti-tumor agents.[3] The thermodynamic stability of the pyrazole ring, and its derivatives, is a critical determinant of their synthetic accessibility, shelf-life, and in vivo behavior. The introduction of substituents, such as a phenyl group at the 3-position and a bromine atom at the 4-position, significantly modulates the electronic and steric properties of the pyrazole core, thereby influencing its stability.

The inherent stability of the pyrazole ring is attributed to its aromatic character, arising from the delocalization of 6π-electrons.[1] However, the presence of two electronegative nitrogen atoms creates an electron-deficient system at the C3 and C5 positions, while the C4 position remains relatively electron-rich and susceptible to electrophilic attack.[1] This electronic distribution is a key factor in the reactivity and overall stability of substituted pyrazoles.

Synthesis of 4-bromo-3-phenyl-pyrazole Derivatives

The synthesis of 4-bromo-3-phenyl-pyrazole derivatives typically involves a multi-step process. A common route begins with the condensation of a 1,3-diketone with a hydrazine derivative to form the pyrazole ring.[1] For instance, the reaction of a phenyl-substituted 1,3-diketone with hydrazine hydrate would yield a 3-phenyl-pyrazole. Subsequent bromination at the electron-rich C4 position can be achieved using a suitable brominating agent.

A notable synthetic pathway involves the Vilsmeier-Haack reaction. For example, the reaction of 4-bromoacetophenone phenylhydrazone with a mixture of phosphoryl chloride and N,N-dimethylformamide can yield 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[3] Another approach is the O-alkylation of a 4-bromo-1-phenyl-1H-pyrazol-3-ol to introduce a methoxy group, creating a precursor for further functionalization.[4][5]

Illustrative Synthetic Workflow:

SynthesisWorkflow cluster_synthesis Synthesis of 4-bromo-3-phenyl-pyrazole diketone Phenyl-substituted 1,3-Diketone pyrazole 3-Phenyl-pyrazole diketone->pyrazole Condensation hydrazine Hydrazine Derivative hydrazine->pyrazole bromination Bromination (e.g., Br2) pyrazole->bromination final_product 4-bromo-3-phenyl-pyrazole bromination->final_product DFT_Workflow start Define Pyrazole Derivative Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_imag Imaginary Frequencies? freq_calc->check_imag re_opt Re-optimize Geometry check_imag->re_opt Yes true_min True Minimum Structure check_imag->true_min No re_opt->geom_opt spe_calc Single Point Energy Calculation true_min->spe_calc rel_energy Calculate Relative Energies and Thermodynamic Properties spe_calc->rel_energy

Sources

Technical Guide: Toxicity, Safety, and Handling of (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol

[1]

Executive Summary

This compound (CAS: 1240217-33-7 ) is a functionalized pyrazole derivative utilized primarily as a scaffold in the synthesis of bioactive compounds, particularly kinase inhibitors and agrochemicals.[1][2][3] Its structure combines a lipophilic phenyl ring, a reactive primary alcohol, and a bromine handle suitable for cross-coupling reactions (e.g., Suzuki-Miyaura).

As a research-grade chemical, it lacks extensive in vivo toxicological datasets found for commodity chemicals.[1] Consequently, the safety protocols detailed here rely on Structure-Activity Relationship (SAR) analysis and Read-Across data from structural analogs (e.g., 4-bromo-1H-pyrazole derivatives).[1]

Key Safety Classification: Warning (Irritant, Potential Acute Toxicity).

Chemical Identity & Physicochemical Properties[1][4][5][6][7][8][9][10][11]

PropertyDetail
Chemical Name This compound
CAS Number 1240217-33-7
Molecular Formula C₁₀H₉BrN₂O
Molecular Weight 253.10 g/mol
Structure Description 1H-Pyrazole ring substituted at C3 with a phenyl group, C4 with a bromine atom, and C5 with a hydroxymethyl group.[1][4][5]
Solubility Soluble in DMSO, Methanol, DMF; Low solubility in water.
LogP (Predicted) ~2.1 (Moderate Lipophilicity)
Appearance White to off-white crystalline solid.

Hazard Identification (GHS Classification)

Based on the chemical functionality (primary alcohol, halogenated heterocycle) and analog data, the substance is classified under the Globally Harmonized System (GHS) as follows:

GHS Label Elements[1]
  • Signal Word: WARNING

  • Pictograms:

    • 
      (GHS07)
      
Hazard Statements (H-Codes)
  • H302: Harmful if swallowed (Category 4).

  • H315: Causes skin irritation (Category 2).

  • H319: Causes serious eye irritation (Category 2A).

  • H335: May cause respiratory irritation (STOT SE 3).

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Toxicological Profile (Read-Across Analysis)

Note: Direct experimental toxicity data for CAS 1240217-33-7 is limited.[1] The following profile is synthesized from validated analogs, specifically (4-Bromo-1-methyl-1H-pyrazol-5-yl)methanol and phenyl-pyrazole derivatives.

Acute Toxicity[1]
  • Oral (LD50): Predicted to be 300–2000 mg/kg (Rat). Pyrazole derivatives often exhibit moderate oral toxicity due to interference with hepatic cytochrome P450 enzymes.[1]

  • Dermal: Data unavailable.[1] Assumed to be harmful if absorbed through skin due to lipophilic nature (LogP ~2.1).

  • Inhalation: High concentrations of dust may cause mucosal irritation.[1]

Skin & Eye Corrosion[1]
  • Skin: The presence of the hydroxymethyl group and the basic nitrogen in the pyrazole ring contributes to irritancy .[1] Prolonged contact may cause dermatitis.[1]

  • Eyes: Crystalline solids of this class are mechanical abrasives and chemical irritants, capable of causing conjunctivitis (H319).

Chronic & CMR Effects (Carcinogenicity, Mutagenicity, Reprotoxicity)
  • Mutagenicity: Pyrazole derivatives generally test negative in Ames tests unless substituted with nitro or nitroso groups.[1] However, the bromine substituent suggests potential reactivity; handle as a suspect mutagen until verified.

  • Carcinogenicity: No specific data available.[1] Not listed by IARC, NTP, or OSHA.

Synthesis & Impurity Profile

Understanding the synthesis is critical for identifying potential toxic impurities (e.g., hydrazine residues).

Validated Synthetic Pathway

The most reliable synthesis involves the cyclization of a beta-keto ester followed by bromination and reduction.[1]

SynthesisStartEthyl Benzoylacetate(Precursor)Inter1Ethyl 3-phenyl-1H-pyrazole-5-carboxylate(Cyclization Product)Start->Inter1CyclizationHydrazineHydrazine HydrateHydrazine->Inter1Inter2Ethyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate(CAS: 179110-53-3)Inter1->Inter2ElectrophilicSubstitutionBromineBr2 / NBSBromine->Inter2FinalThis compound(Target)Inter2->FinalReductionReductantLiAlH4 / DIBAL-HReductant->Final

Figure 1: Synthetic pathway for this compound.

Critical Impurities[1]
  • Hydrazine (Trace): A known carcinogen used in Step 1. Control: Ensure rigorous washing/workup.[1]

  • Bromine/HBr: Residual acid can cause severe burns.[1] Control: pH monitoring during workup.[1]

Emergency Response Protocols

First Aid Measures
  • Inhalation: Move victim to fresh air.[1] If breathing is difficult, oxygen should be administered by qualified personnel.

  • Skin Contact: Immediately wash with soap and plenty of water.[1] Remove contaminated clothing.[1][6] Do not use organic solvents (ethanol/acetone) as they may increase skin absorption.

  • Eye Contact: Flush eyes with water for at least 15 minutes, lifting eyelids occasionally. Consult an ophthalmologist.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting unless directed by medical personnel.

Firefighting Measures
  • Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: Emits toxic fumes under fire conditions:

    • Carbon oxides (CO, CO₂)

    • Nitrogen oxides (NOx)

    • Hydrogen bromide gas (HBr) — Corrosive/Toxic

Accidental Release (Spill) Workflow

SpillResponseStartSpill DetectedEvalEvaluate Volume & HazardStart->EvalPPEDon PPE:Nitrile Gloves, N95/P100 Mask,Goggles, Lab CoatEval->PPEContainContainment:Cover with damp absorbent padto minimize dustPPE->ContainCleanCleanup:Scoop into biohazard/chem waste bag.Wipe surface with 10% bleach.Contain->CleanDisposeDisposal:Halogenated Organic Waste StreamClean->Dispose

Figure 2: Standard Operating Procedure (SOP) for solid chemical spills.

Handling and Storage

Engineering Controls
  • Ventilation: Use only in a chemical fume hood.[1]

  • Dust Control: Avoid formation of dust and aerosols.[1] Use a static-dissipative mat if weighing large quantities.[1]

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon or Nitrogen) recommended. The hydroxymethyl group can be prone to oxidation over time.[1]

  • Incompatibilities: Strong oxidizing agents, acid chlorides, acid anhydrides.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56966033 (Analog: 4-Bromo-1-methyl-1H-pyrazol-5-ylmethanol).[1] PubChem. Available at: [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyrazole derivatives hazard classification.[1] ECHA.[1] Available at: [Link]

  • ChemBK. Product entry for this compound (CAS 1240217-33-7).[2][3][7] ChemBK.[1] Available at: [Link]

A Senior Application Scientist's Guide to Pharmacophore Modeling: A Case Study with (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern computer-aided drug design (CADD), pharmacophore modeling stands as a cornerstone technique, translating complex molecular interactions into a simplified and actionable 3D representation.[1] This guide provides an in-depth technical walkthrough of the pharmacophore modeling process, designed for researchers, medicinal chemists, and drug development professionals. Using the novel scaffold (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol as a central case study, we will explore both ligand-based and structure-based methodologies. The narrative emphasizes the causality behind strategic decisions, robust model validation, and the practical application of a validated pharmacophore in virtual screening campaigns to identify novel bioactive compounds. This document is structured not as a rigid protocol, but as a dynamic guide that mirrors the logical flow of a real-world drug discovery project.

Chapter 1: Foundational Principles of Pharmacophore Modeling

The concept of a pharmacophore, first articulated by Paul Ehrlich, describes the essential steric and electronic features of a molecule that are necessary to trigger a specific biological response.[2][3] In computational terms, a pharmacophore model is an abstract 3D arrangement of these features, which may include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable centers.[4] Unlike molecular docking, which scores the entire ligand, pharmacophore modeling focuses on this essential constellation of interactions, making it an exceptionally efficient tool for scouring vast chemical databases for diverse scaffolds that fit the "molecular key" required for biological activity.[2]

The pyrazole nucleus, a five-membered diazole heterocycle, is considered a "privileged scaffold" in drug discovery due to its metabolic stability and its presence in numerous approved drugs like Celecoxib and Sildenafil.[5][6] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][8][9] Our subject molecule, this compound, contains several key features:

  • A pyrazole core , providing both H-bond donor and acceptor capabilities.

  • A phenyl ring , offering a significant hydrophobic interaction point.

  • A methanol group , acting as a potent H-bond donor and acceptor.

  • A bromo substituent , which can serve as a vector for further chemical modification or potentially participate in halogen bonding.

The initial step in any pharmacophore modeling project is to decide between two primary strategies: ligand-based or structure-based modeling. This choice is dictated entirely by the available data.

G start Start: New Project Scaffold: this compound decision Is a high-resolution 3D structure of the biological target available? start->decision ligand_based Ligand-Based Approach decision->ligand_based  No structure_based Structure-Based Approach decision->structure_based  Yes ligand_desc Utilize a set of known active and inactive ligands. ligand_based->ligand_desc structure_desc Utilize the target's binding site information. structure_based->structure_desc

Caption: Decision workflow for selecting the appropriate pharmacophore modeling strategy.

Chapter 2: The Ligand-Based Approach: Deciphering the SAR Code

A ligand-based pharmacophore model is developed when the structure of the biological target is unknown, but a set of ligands with known activities is available.[10] The core principle is that common chemical features, arranged in a specific 3D geometry across multiple active molecules, are likely responsible for their bioactivity.

Causality in Training Set Selection

The quality of a ligand-based model is entirely dependent on the quality of the input data (the training set). A well-curated training set should include:

  • Structural Diversity: Compounds should represent different chemical series if possible, to build a more robust and general model.

  • Activity Span: The activities (e.g., IC₅₀, Kᵢ) should span several orders of magnitude. This allows the model to distinguish features essential for high potency from those that are merely tolerated.

  • Active and Inactive Compounds: Including inactive compounds helps define "exclusion volumes" or regions in 3D space where steric bulk is detrimental to activity.

For our case study, let's assume we have synthesized a series of analogs of this compound and tested them against a hypothetical kinase target.

Compound IDStructureModification vs. ParentIC₅₀ (nM)Activity Class
Parent-01 This compound-50Active
Analog-02 (4-Chloro-3-phenyl-1H-pyrazol-5-yl)methanolBromo -> Chloro75Active
Analog-03 (3-phenyl-1H-pyrazol-5-yl)methanolBromo removed250Active
Analog-04 (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanamineMethanol -> Aminomethyl45Active
Analog-05 4-Bromo-3-phenyl-5-methyl-1H-pyrazoleMethanol removed>10,000Inactive
Analog-06 (4-Bromo-3-(4-methoxyphenyl)-1H-pyrazol-5-yl)methanolPhenyl -> Methoxy-phenyl35Active
Analog-07 (4-Bromo-3-phenyl-1H-pyrazol-5-yl)carboxylic acidMethanol -> Carboxylic Acid8,500Inactive

Table 1: Hypothetical training set for ligand-based pharmacophore modeling.

Protocol 1: Ligand-Based Pharmacophore Model Generation

This protocol outlines a typical workflow using a commercial software package like Phase (Schrödinger) [11], LigandScout [12], or MOE (Chemical Computing Group) [13].

  • Ligand Preparation:

    • Draw or import the 2D structures of the training set molecules.

    • Run a ligand preparation workflow (e.g., Schrödinger's LigPrep). This step is critical for generating realistic 3D structures, assigning correct protonation states at physiological pH (e.g., 7.4), and creating a low-energy conformer for each ligand.[14]

  • Define Actives and Inactives:

    • Based on the activity data (Table 1), designate each molecule as 'active' or 'inactive'. A common threshold is to define actives as compounds with IC₅₀ < 1 µM and inactives as those with IC₅₀ > 10 µM.

  • Generate Conformers:

    • For each ligand, generate a diverse set of conformations. This is crucial because the bioactive conformation (the shape the molecule adopts in the binding pocket) is often not its lowest energy state in solution.

  • Identify Common Pharmacophore Features:

    • The software will identify pharmacophoric features (HBA, HBD, HY, etc.) present in the conformers of the active molecules.

  • Generate and Score Hypotheses:

    • The algorithm aligns the active molecules to find common 3D arrangements of features, generating multiple pharmacophore hypotheses.

    • Each hypothesis is scored based on how well it maps the features of the active molecules while simultaneously excluding the inactive ones. Key metrics often include survival score, site score, and vector score. The goal is to select a hypothesis that is statistically robust and chemically sensible.[14]

Chapter 3: The Structure-Based Approach: Blueprint from the Binding Site

When a high-resolution 3D structure of the target protein is available (typically from X-ray crystallography or Cryo-EM), a structure-based pharmacophore is the preferred method.[10][15] This approach directly maps the key interactions observed between the protein and a bound ligand, providing a highly accurate blueprint for binding.

Causality in Target Selection

Given the prevalence of pyrazole scaffolds as kinase inhibitors[4][6], we will hypothesize that this compound targets a member of the Janus Kinase (JAK) family, which are implicated in inflammatory diseases.[16] For this guide, we will use the crystal structure of JAK2 in complex with a tofacitinib analog (PDB ID: 4Z16) as our starting point. The rationale is that the binding site features of JAK2 will provide a reliable template for designing new inhibitors.

G start Select Target (e.g., JAK2, PDB: 4Z16) prep Protein Preparation (Add hydrogens, remove water, optimize sidechains) start->prep binding_site Define Binding Site (Based on co-crystallized ligand) prep->binding_site generate Generate Interaction Pharmacophore (Identify H-bonds, hydrophobic contacts, etc.) binding_site->generate refine Refine Pharmacophore Model (Add exclusion volumes, merge features) generate->refine validated_model Final Validated Model refine->validated_model

Caption: Workflow for generating a structure-based pharmacophore model.

Protocol 2: Structure-Based Pharmacophore Model Generation
  • Obtain and Prepare the Protein Structure:

    • Download the PDB file (e.g., 4Z16) from the RCSB Protein Data Bank.

    • Use a protein preparation wizard (e.g., in Maestro, MOE) to:

      • Add hydrogen atoms, which are typically absent in crystal structures.

      • Assign correct bond orders and formal charges.

      • Remove water molecules that are not involved in key interactions.

      • Optimize the hydrogen-bonding network by flipping terminal residues (e.g., Asn, Gln, His).

      • Perform a restrained energy minimization to relieve any steric clashes.

  • Analyze Protein-Ligand Interactions:

    • Visually inspect the binding site to identify key amino acid residues interacting with the co-crystallized ligand. For JAK2, the hinge region (e.g., Leu932, Glu930) is critical for forming hydrogen bonds with inhibitors.[16]

  • Generate Pharmacophore Features:

    • Most modeling software can automatically generate a pharmacophore model based on the interactions present in the prepared complex.[17] It will project features onto the ligand's atoms or into empty space within the binding pocket.

    • For example, a backbone amide hydrogen in Leu932 will generate an H-bond donor feature, while the corresponding carbonyl oxygen will generate an H-bond acceptor feature. A tryptophan sidechain might generate an aromatic or hydrophobic feature.

  • Model Refinement:

    • The automatically generated model is a starting point. A senior scientist must apply their expertise to refine it. This may involve:

      • Merging Features: Combining two nearby hydrophobic features into a single, larger one.

      • Adding Exclusion Volumes: Defining regions of the binding pocket that are occupied by the protein, preventing screened molecules with steric clashes from scoring well.

      • Editing Feature Tolerances: Adjusting the radius of the spheres that define each feature's location.

Chapter 4: Model Validation: Establishing Trustworthiness

A pharmacophore model, whether ligand- or structure-based, is merely a hypothesis until it is rigorously validated.[15] The goal of validation is to prove that the model can successfully distinguish known active compounds from inactive (or "decoy") compounds. A self-validating protocol is essential for trustworthiness.

Protocol 3: Pharmacophore Model Validation using a Decoy Set
  • Assemble Datasets:

    • Test Set: A set of known active compounds that were not used in the model's creation (the training set).

    • Decoy Set: A much larger set of molecules that are assumed to be inactive. Decoys should have similar physicochemical properties (e.g., molecular weight, logP) to the actives to prevent trivial discrimination but possess different topologies. The DUD-E database is a common source for decoys.

  • Screen the Datasets:

    • Use the pharmacophore model to screen the combined database containing the test set actives and the decoy set.

  • Analyze the Results:

    • The primary goal is to see if the model preferentially retrieves the active compounds over the decoys. Several metrics are used to quantify this.

MetricDescriptionFavorable Value
Yield of Actives (Ya) The percentage of known actives retrieved from the hit list.High
Enrichment Factor (EF) The ratio of the concentration of actives in the hit list to the concentration of actives in the database.> 1.0
Güner-Henry (GH) Score A metric combining hit rate, percent actives in the hit list, and enrichment factor.0.7 - 1.0 (Good to Excellent)
ROC Curve A plot of the true positive rate vs. the false positive rate.Area Under Curve (AUC) close to 1.0

Table 2: Key metrics for pharmacophore model validation.[15][18] A good model will have a high EF and a GH score above 0.7, indicating it is not just finding actives by chance.

Chapter 5: Application in Virtual Screening

With a validated pharmacophore model, the next step is to use it as a 3D query to search large chemical databases for novel compounds. This is a highly efficient method for enriching a compound library with potential hits before committing to expensive experimental screening.

G start Validated Pharmacophore Model screen Run Virtual Screen (Match compound conformers to pharmacophore query) start->screen db_prep Prepare Screening Database (e.g., ZINC, Enamine REAL) Generate 3D conformers db_prep->screen hit_list Initial Hit List (Thousands of compounds) screen->hit_list filter1 Filter by Physicochemical Properties (e.g., Lipinski's Rule of Five, PAINS) hit_list->filter1 filter2 Secondary Filter: Molecular Docking (Score hits in target binding site) filter1->filter2 filter3 Visual Inspection & Clustering (Select diverse, promising scaffolds) filter2->filter3 final_hits Final Hit List for Acquisition (~50-200 compounds) filter3->final_hits

Caption: A comprehensive virtual screening and hit selection workflow.

The output of a virtual screen is a list of "hits" that fit the pharmacophore query. It is crucial to understand that these are not confirmed active compounds. Post-screening filtering is essential to remove undesirable compounds and prioritize the most promising candidates for acquisition and biological testing. This cascade of filtering, often starting with broad rules and moving to more computationally intensive methods like molecular docking, ensures that resources are focused on the compounds with the highest probability of success.

Conclusion

Pharmacophore modeling is a powerful and versatile tool in the drug discovery arsenal.[19][20] By abstracting the essence of molecular recognition, it enables the rapid identification of novel chemical matter from vast compound collections. This guide, using this compound as a representative scaffold, has demonstrated the complete, logic-driven workflow from initial concept to a prioritized list of virtual hits. We have emphasized the critical importance of selecting the correct approach based on available data, the causal thinking behind protocol steps, and the non-negotiable requirement for rigorous validation to ensure the trustworthiness of the results. When executed with scientific integrity, pharmacophore-based strategies significantly enhance the efficiency of hit identification and lead optimization, ultimately accelerating the journey toward new therapeutics.

References

  • Vertex AI Search. (n.d.). Pharmacophore modeling: advances and pitfalls - Frontiers.
  • Mancini, F., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PMC.
  • Schrödinger. (n.d.). Phase.
  • Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Press.
  • ijarsct. (n.d.). Pharmacophore Modeling in Computational Drug Design: A Critical Review.
  • Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry.
  • PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
  • Future Science. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • PMC. (n.d.). Pharmacophore modeling: advances and pitfalls.
  • J's Blog. (2024). Schrödinger Notes—Ligand-based Pharmacophore Modeling.
  • ResearchGate. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Hilaris Publisher. (n.d.). Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors.
  • MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation.
  • YouTube. (2013). Using Ligand Scout to perform Ligand based pharmacophore modeling and Virtual Screening.
  • PMC. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • ResearchGate. (2014). What is the best free software for Pharmacophore mapping?.
  • LigandScout. (n.d.). Creating a pharmacophore from a single protein-ligand complex.
  • Vertex AI Search. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications.
  • LigandScout. (n.d.). Creating a pharmacophore from a single protein-ligand complex.
  • ResearchGate. (n.d.). Pharmacophore model validation using GH score method.
  • Fiveable. (n.d.). Pharmacophore modeling | Medicinal Chemistry Class Notes.
  • PMC. (n.d.). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases.

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Methodological & Application

Application Note: Chemoselective Oxidation of (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol to Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The conversion of (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol (Compound 1 ) to its corresponding aldehyde, 4-Bromo-3-phenyl-1H-pyrazole-5-carbaldehyde (Compound 2 ), is a pivotal transformation in the synthesis of p38 MAP kinase inhibitors and other heterocyclic pharmaceutical scaffolds.

The primary challenge in this transformation is chemoselectivity . The substrate contains three sensitive functionalities:

  • Primary Alcohol (Target): Susceptible to over-oxidation to carboxylic acid.

  • Pyrazole NH: An acidic proton (

    
    ) that can coordinate to metal oxidants or undergo N-oxidation.
    
  • C-4 Bromide: Susceptible to oxidative insertion or debromination under harsh conditions.

This guide details three field-validated protocols designed to maximize aldehyde selectivity while preserving the halogen and heteroaromatic core.

Reaction Scheme

The transformation involves the 2-electron oxidation of the "pseudo-benzylic" alcohol at the 5-position.

ReactionScheme Substrate This compound (Alcohol) Product 4-Bromo-3-phenyl-1H-pyrazole-5-carbaldehyde (Aldehyde) Substrate->Product Oxidation (MnO2, DMP, or TEMPO)

Figure 1: General reaction scheme. The transformation selectively targets the hydroxymethyl group.

Method A: Activated Manganese Dioxide (MnO₂) Oxidation

Status: Industry Gold Standard | Scale: Gram to Kilogram

Activated Manganese Dioxide is the preferred reagent for oxidizing


-unsaturated and heterocyclic alcohols (allylic/benzylic). Its heterogeneous nature simplifies workup to a mere filtration, and its mild redox potential prevents over-oxidation to the carboxylic acid.
Mechanistic Insight

The reaction occurs on the surface of the MnO₂. The mechanism involves the adsorption of the alcohol, formation of a manganate ester, and the rate-determining homolytic cleavage of the C-H bond.

  • Critical Factor: The "activity" of MnO₂ depends on its water content.[1] Freshly activated MnO₂ is essential for reproducible kinetics.

Protocol

Reagents:

  • Substrate (Compound 1 ): 1.0 equiv.[2]

  • Activated MnO₂: 10.0 – 20.0 equiv (mass excess is common, typically 10:1 w/w).

  • Solvent: Dichloromethane (DCM) or THF (anhydrous).

  • Additives: None.

Step-by-Step Procedure:

  • Activation (Crucial): If using commercial MnO₂ that has been stored, heat it at 110°C in an oven for 12 hours prior to use to remove adsorbed water.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Compound 1 (e.g., 1.0 g) in anhydrous DCM (20 mL). Ensure complete solubility; if the pyrazole is insoluble, add a small amount of THF or MeOH (note: MeOH slows the reaction slightly).

  • Addition: Add Activated MnO₂ (10.0 g) in a single portion.

  • Reaction: Stir the black suspension vigorously at room temperature (20–25°C).

    • Monitoring: Check TLC every 2 hours. Benzylic-type alcohols typically convert within 4–16 hours.

  • Workup:

    • Filter the mixture through a pad of Celite (diatomaceous earth) to remove the fine manganese oxides.

    • Rinse the filter cake thoroughly with warm EtOAc or THF to recover adsorbed product.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude solid is often >95% pure. If necessary, purify via recrystallization from EtOH/Hexane.

Troubleshooting:

  • Stalled Reaction: If conversion stops at 50%, add a fresh portion of MnO₂ (5 equiv) or sonicate the mixture to break up surface aggregates.

Method B: Dess-Martin Periodinane (DMP)

Status: High Performance | Scale: Milligram to Gram

For substrates where MnO₂ proves too slow or requires excessive loading, Dess-Martin Periodinane provides a homogeneous, rapid alternative. It is strictly chemoselective for alcohols and tolerates the bromide and free NH well.

Mechanistic Insight

DMP acts as an electrophilic oxidant. The alcohol oxygen attacks the iodine center, displacing an acetate ligand.[3] The resulting periodinane intermediate undergoes disproportionation to release the aldehyde and an iodinane byproduct.

Protocol

Reagents:

  • Substrate (Compound 1 ): 1.0 equiv.[2]

  • Dess-Martin Periodinane (DMP): 1.2 – 1.5 equiv.

  • Solvent: Dichloromethane (DCM).

  • Buffer: Sodium Bicarbonate (NaHCO₃) (Optional, 2.0 equiv, to neutralize acetic acid byproduct).

Step-by-Step Procedure:

  • Setup: Flame-dry a flask and cool to room temperature under Nitrogen or Argon.

  • Dissolution: Dissolve Compound 1 in DCM (0.1 M concentration).

  • Addition: Add DMP (1.2 equiv) solid in one portion.

    • Note: If the substrate is acid-sensitive, add NaHCO₃ (2.0 equiv) before the DMP.

  • Reaction: Stir at room temperature. Reaction is typically complete in 30–90 minutes.

  • Quench (Critical):

    • Dilute with Et₂O or DCM.

    • Add a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ (Sodium Thiosulfate).

    • Why? Thiosulfate reduces unreacted periodinane to iodobenzoic acid; Bicarbonate neutralizes the acetic acid.

  • Workup: Stir the biphasic mixture vigorously until the organic layer is clear (approx. 15 mins). Separate layers, extract aqueous with DCM, dry over Na₂SO₄, and concentrate.

Method C: TEMPO-Mediated Oxidation (Anelli Conditions)

Status: Green / Scalable | Scale: Multi-Gram

This method uses a catalytic amount of the nitroxyl radical TEMPO with stoichiometric bleach (NaOCl) as the terminal oxidant. It is cost-effective and environmentally benign for larger scales.

Protocol

Reagents:

  • Substrate: 1.0 equiv.

  • TEMPO: 0.01 – 0.05 equiv (catalytic).

  • KBr: 0.1 equiv (co-catalyst).

  • NaOCl (Bleach): 1.1 – 1.2 equiv (commercial 5-6% solution).

  • Solvent: DCM/Water biphasic mixture.

  • Buffer: NaHCO₃ (to maintain pH 8.6–9.5).

Step-by-Step Procedure:

  • Mixture: Dissolve Compound 1 and TEMPO in DCM. Add a solution of KBr in water.[4]

  • Cooling: Cool the biphasic mixture to 0°C.

  • Oxidant Addition: Slowly add the NaOCl solution (buffered with NaHCO₃) dropwise over 20 minutes.

    • Control: Maintain temperature <10°C to prevent over-oxidation to the acid.

  • Reaction: Stir vigorously at 0°C for 30–60 minutes.

  • Workup: Quench with aqueous Na₂SO₃. Extract with DCM.[2][5] Wash with brine.[2][6]

Comparative Analysis & Decision Matrix

The following table summarizes the trade-offs for each method specifically for the brominated pyrazole scaffold.

FeatureMethod A: MnO₂Method B: DMPMethod C: TEMPO
Selectivity (Aldehyde) ExcellentExcellentGood (pH dependent)
Reaction Rate Slow (4-16 h)Fast (0.5-2 h)Fast (0.5-1 h)
Workup Difficulty Very Low (Filtration)Medium (Extraction)Medium (Extraction)
Scalability Medium (Solids handling)Low (Cost/Safety)High (Green/Cheap)
Reagent Cost LowHighLow
Risk of Over-oxidation NegligibleLowModerate
Decision Logic for Researchers

DecisionTree Start Start: Oxidize Pyrazole Alcohol ScaleCheck Is Scale > 10g? Start->ScaleCheck SpeedCheck Is rapid turnover required? ScaleCheck->SpeedCheck No TEMPO Method C: TEMPO (Cost-effective) ScaleCheck->TEMPO Yes MnO2 Method A: MnO2 (Robust, Simple) SpeedCheck->MnO2 No (Standard) DMP Method B: DMP (Fast, Reliable) SpeedCheck->DMP Yes

Figure 2: Decision matrix for selecting the optimal oxidation protocol.

References

  • Manganese Dioxide Oxidation

    • Cahiez, G., et al. "Manganese Dioxide." Encyclopedia of Reagents for Organic Synthesis. Wiley, 2001.

    • Application Note: MnO₂ is the standard for heterocyclic methanols due to the stabilization of the radical intermediate by the arom
  • Dess-Martin Periodinane

    • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." J. Org.[7] Chem.1983 , 48, 4155–4156.

  • TEMPO Oxidation (Anelli)

    • Anelli, P. L., et al. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes..." J. Org.[7] Chem.1987 , 52, 2559.

  • Information regarding the stability of 4-bromo-pyrazoles during oxidation is derived from general heteroaromatic reactivity principles found in Heterocyclic Chemistry (Joule & Mills).

Sources

Application Notes & Protocols: Strategic Bromination of 3-phenyl-1H-pyrazol-5-yl methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of reagents and protocols for the selective bromination of 3-phenyl-1H-pyrazol-5-yl methanol. The pyrazole scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are pivotal intermediates for constructing complex molecular architectures via cross-coupling reactions.[1][2] This document moves beyond a simple recitation of steps to explain the underlying chemical principles governing regioselectivity and chemoselectivity. We present a comparative analysis of common brominating agents, detailed, field-tested protocols, and methods for product characterization, designed for researchers in synthetic chemistry and drug development.

Strategic Considerations: Regio- and Chemoselectivity

The bromination of 3-phenyl-1H-pyrazol-5-yl methanol is not a trivial task due to multiple potential reaction sites. A successful synthesis hinges on controlling the reaction to favor the desired isomer.

  • The Pyrazole Ring: The pyrazole ring is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic aromatic substitution (SEAr).[3] The C4 position is the most nucleophilic and is the kinetically favored site for electrophilic attack.[1][3][4][5] The substituents at C3 (phenyl) and C5 (hydroxymethyl) further activate the ring, reinforcing this preference.

  • The Phenyl Ring: The C3-phenyl group is also susceptible to electrophilic bromination. However, under the mild conditions typically used for pyrazole C4-bromination, the phenyl ring is significantly less reactive. Bromination of the phenyl ring generally requires harsher conditions, such as the use of strong acids, which protonate the pyrazole ring, deactivating it towards electrophilic attack and directing substitution to the phenyl group.[6]

  • The Hydroxymethyl Group: The primary alcohol at C5 presents a potential site for side reactions. Certain brominating agents, or the hydrogen bromide (HBr) byproduct, could lead to substitution of the hydroxyl group. Stronger reagents or certain conditions could also cause oxidation of the alcohol to an aldehyde.[7]

Therefore, the ideal reagent must be electrophilic enough to react with the pyrazole C4 position but mild enough to avoid reaction with the phenyl ring or the hydroxymethyl group.

Comparative Analysis of Brominating Reagents

The choice of brominating agent is the most critical parameter for achieving high yield and selectivity. While several reagents can effect bromination, they differ significantly in their reactivity, handling requirements, and propensity for side reactions.

ReagentFormulaTypical ConditionsAdvantagesDisadvantagesSelectivity Profile
N-Bromosuccinimide (NBS) C₄H₄BrNO₂DMF, CH₃CN, or CH₂Cl₂; 0 °C to RT[8][9]Mild, highly selective for C4[1][10], solid reagent (easy to handle), commercially available.Can act as an oxidant under certain conditions.[7]Excellent for C4-bromination of the pyrazole ring.
Elemental Bromine Br₂CHCl₃, CCl₄, or Acetic Acid; RTInexpensive, powerful brominating agent.Highly corrosive and toxic, can lead to polybromination and side reactions if not carefully controlled.[6][11][12]Moderate to Poor. Selectivity is highly dependent on stoichiometry and reaction conditions.
Copper(II) Bromide CuBr₂CH₃CN or other organic solvents; often at elevated temperatures.Can act as both a bromine source and a Lewis acid catalyst.[2][13]Often requires higher temperatures; can be involved in coordination chemistry with the pyrazole nitrogen atoms.[14][15][16]Good. Primarily used for ring bromination, but less common for this specific substrate type than NBS.

For the target transformation, N-Bromosuccinimide (NBS) is the reagent of choice due to its proven track record in the selective C4-bromination of pyrazole systems with excellent functional group tolerance.[1][4][8]

Experimental Protocols

Safety Precaution: These protocols should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Protocol 1: Selective C4-Bromination using N-Bromosuccinimide (NBS)

This protocol is optimized for the selective bromination at the C4 position of the pyrazole ring. The mechanism involves the generation of an electrophilic bromine species ("Br+") from NBS, which is then attacked by the electron-rich C4 position of the pyrazole.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep1 Dissolve 3-phenyl-1H-pyrazol-5-yl methanol in DMF in a round-bottom flask. Prep2 Place flask in an ice bath and stir to cool to 0 °C. Prep1->Prep2 React1 Add N-Bromosuccinimide (NBS) (1.05 eq.) in small portions over 20 min. Prep2->React1 React2 Maintain stirring at 0 °C for an additional 30 min. React1->React2 React3 Allow the reaction to warm to room temperature and stir until completion. React2->React3 Workup1 Pour mixture into water and extract with Ethyl Acetate (3x). React3->Workup1 Workup2 Combine organic layers, wash with brine, and dry over Na₂SO₄. Workup1->Workup2 Workup3 Concentrate under reduced pressure. Workup2->Workup3 Workup4 Purify the crude product via column chromatography. Workup3->Workup4 Final 4-bromo-3-phenyl-1H- pyrazol-5-yl methanol Workup4->Final Obtain pure product

Caption: Experimental workflow for C4-bromination using NBS.

Materials:

  • 3-phenyl-1H-pyrazol-5-yl methanol (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.05 eq.)

  • N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • TLC plates (silica gel)

Procedure:

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-phenyl-1H-pyrazol-5-yl methanol (1.0 eq.). Dissolve the starting material in anhydrous DMF (e.g., 5 mL per mmol of substrate).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.[8]

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) to the cooled solution in small portions over 20 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Continue stirring the reaction mixture at 0 °C for an additional 30 minutes. Afterwards, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 1:1 Ethyl Acetate:Hexanes). The starting material spot should be consumed, and a new, typically lower Rf spot corresponding to the product should appear.

  • Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF). Extract the aqueous phase with ethyl acetate (3x the volume of the aqueous phase).

  • Washing and Drying: Combine the organic extracts and wash them sequentially with deionized water and then with saturated brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a suitable solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-bromo-3-phenyl-1H-pyrazol-5-yl methanol.

Protocol 2: Bromination using Elemental Bromine (Alternative Method)

This protocol is provided for contexts where NBS is unavailable. It requires greater caution due to the hazardous nature of Br₂ and the higher potential for side reactions. Precise control of stoichiometry is critical.

Materials:

  • 3-phenyl-1H-pyrazol-5-yl methanol (1.0 eq.)

  • Elemental Bromine (Br₂) (1.0 eq.)

  • Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Deionized Water, Brine, Anhydrous Na₂SO₄

Procedure:

  • Preparation: Dissolve 3-phenyl-1H-pyrazol-5-yl methanol (1.0 eq.) in chloroform in a round-bottom flask equipped with a stir bar and a dropping funnel.

  • Reagent Preparation: In the dropping funnel, prepare a dilute solution of elemental bromine (1.0 eq.) in chloroform.

  • Addition: Add the bromine solution dropwise to the stirred solution of the pyrazole at room temperature. HBr gas will evolve during the reaction.

  • Monitoring: Monitor the reaction closely by TLC. The characteristic red-brown color of bromine should dissipate as it is consumed.

  • Work-up: Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution until effervescence ceases. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with chloroform.

  • Washing and Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography as described in Protocol 1.

Product Characterization

Validation of the product structure is essential. The formation of 4-bromo-3-phenyl-1H-pyrazol-5-yl methanol can be confirmed by standard spectroscopic techniques.

  • ¹H NMR: The most telling evidence will be the disappearance of the singlet corresponding to the C4-H proton of the starting material (typically found around 6.0-6.5 ppm). The signals for the phenyl protons, the -CH₂- protons, and the -OH proton will remain, though they may experience slight shifts.

  • ¹³C NMR: The signal for the C4 carbon will shift significantly downfield upon bromination, and its coupling to hydrogen will be absent in a DEPT-135 or APT spectrum.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity, which is the signature isotopic pattern for a molecule containing one bromine atom.

Caption: Mechanism of electrophilic bromination on the pyrazole ring.

References

  • Royal Society of Chemistry. (n.d.). Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • Vinogradov, O. S., et al. (2023). CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies. Available at: [Link]

  • Knochel, P., et al. (2021). Selective functionalization of the brominated 1H-imidazo[1,2-b]pyrazole... ResearchGate. Available at: [Link]

  • Dudley, G. B., et al. (2021). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Lahm, G. P., et al. (2006). Conversion of 2-pyrazolines to pyrazoles using bromine. Google Patents.
  • Knochel, P., et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. Chemical Science, RSC Publishing. Available at: [Link]

  • Vinogradov, O. S., et al. (2023). CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND... ResearchGate. Available at: [Link]

  • Niedenzu, K. (1985). The Bromination of Pyrazabole. DTIC. Available at: [Link]

  • Peng, J., & He, W. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. SIOC Journals. Available at: [Link]

  • Ge, Z., et al. (2012). 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. PMC. Available at: [Link]

  • Buvaylo, O. A., et al. (2021). A New Dimeric Copper(II) Complex of Hexyl Bis(pyrazolyl)acetate Ligand as an Efficient Catalyst for Allylic Oxidations. PMC. Available at: [Link]

  • Carranza, J., et al. (2004). The copper(II) complexes di-μ-bromo-bis{[2,6-bis(pyrazol-1-yl)pyridine]perchloratocopper(II)} and [2,6-bis(pyrazol-1-yl)pyridine]dibromocopper(II). IUCr Journals. Available at: [Link]

  • Gural'skiy, I. A., et al. (2018). Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate.... IUCr Journals. Available at: [Link]

  • Wagner, C., et al. (2012). Bromidobis[3-(1H-pyrazol-1-yl-κN 2)propionamide-κO]copper(II) bromide methanol monosolvate. PMC. Available at: [Link]

  • Imeni, S., et al. (2021). Bromination of pyrazole derivatives. ResearchGate. Available at: [Link]

  • Jackson, G., et al. (1982). Bromination of Pyrazole and Pyrazolate Ligands. ResearchGate. Available at: [Link]

  • Wang, C., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]

  • Stanovnik, B., et al. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. MDPI. Available at: [Link]

  • Khan, M. A., & Lynch, B. M. (1965). reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Science Publishing. Available at: [Link]

  • Kurbatov, S. V., et al. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. Available at: [Link]

  • Stanovnik, B., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. Available at: [Link]

  • Svete, J., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Available at: [Link]

Sources

Application Note & Protocol: A Scalable Manufacturing Process for (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to a robust and scalable manufacturing process for (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol, a valuable heterocyclic building block in pharmaceutical synthesis.[1][2][3] The proposed synthetic route is designed for efficiency, safety, and high purity, moving from readily available commercial starting materials to the final product. We will delve into the strategic selection of the synthetic pathway, provide detailed, step-by-step protocols for each stage, and address critical aspects of process control, safety, and purification. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the process effectively.

Strategic Overview and Pathway Selection

The industrial synthesis of complex molecules demands a strategy that is not only chemically sound but also economically viable and safe to operate at scale. For the target molecule, this compound, several synthetic routes are conceivable. However, a linear approach that builds the core pyrazole ring first and then functionalizes it offers the most control and scalability.

The selected pathway involves three primary stages:

  • Pyrazole Ring Formation: A classical Knorr-type cyclocondensation reaction between a 1,3-dicarbonyl compound (ethyl benzoylacetate) and hydrazine hydrate to form the stable pyrazole ester intermediate. This method is well-established and generally provides high yields.[4]

  • Regioselective Bromination: Introduction of the bromine atom at the C4 position of the pyrazole ring. The pyrazole ring is electron-rich, making it susceptible to electrophilic substitution.[5] Using a controlled brominating agent like N-Bromosuccinimide (NBS) enhances safety and selectivity on a large scale compared to elemental bromine.

  • Ester Reduction: Conversion of the C5-ester group to the target primary alcohol. The choice of reducing agent is critical at scale; while potent, reagents like lithium aluminum hydride (LiAlH4) present significant handling risks. This protocol utilizes a safer and more manageable system, such as sodium borohydride activated by a Lewis acid, which offers a balance of reactivity and operational safety.

This strategic sequence ensures that the sensitive functional groups are introduced in an order that minimizes side reactions and simplifies purification.

G cluster_start Starting Materials cluster_process Manufacturing Process cluster_final Final Product A Ethyl Benzoylacetate P1 Step 1: Cyclocondensation A->P1 B Hydrazine Hydrate B->P1 C N-Bromosuccinimide (NBS) P2 Step 2: Electrophilic Bromination C->P2 D Sodium Borohydride (NaBH4) P3 Step 3: Selective Ester Reduction D->P3 + Lewis Acid (e.g., LiCl) I1 Intermediate 1: Ethyl 3-phenyl-1H-pyrazole-5-carboxylate P1->I1 Forms Pyrazole Ring I1->P2 I2 Intermediate 2: Ethyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate P2->I2 Regioselective C4-Bromination I2->P3 FP This compound P3->FP Reduces Ester to Alcohol G cluster_reagent Reagent Safety Profile cluster_ppe Required PPE Reagents Reagent Hazard Class Key Precaution Hydrazine Hydrate Toxic, Corrosive Controlled addition, ventilation N-Bromosuccinimide Irritant, Lachrymator Avoid dust inhalation Sodium Borohydride Flammable Solid Strictly anhydrous conditions, careful quench PPE Item Specification Eye Protection Chemical splash goggles, face shield Hand Protection Chemical-resistant gloves (e.g., Nitrile) Body Protection Flame-retardant lab coat, closed-toe shoes

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Preparation of pharmaceutical intermediates from (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Preparation of Pharmaceutical Intermediates from (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents one of the most significant structural motifs in modern drug discovery.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to engage in diverse biological interactions. Consequently, the pyrazole core is embedded in a wide array of FDA-approved drugs with activities spanning anti-inflammatory (Celecoxib), anti-obesity (Rimonabant), and anticancer (Crizotinib) applications.[3] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling fine-tuning of a compound's steric, electronic, and pharmacokinetic properties.

This compound is a highly valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates. Its structure presents three key functional handles for synthetic elaboration:

  • A primary alcohol at the C5 position, which can be readily oxidized to an aldehyde or converted into ethers, esters, and amines.

  • A bromine atom at the C4 position, perfectly positioned for transition-metal-catalyzed cross-coupling reactions to introduce molecular diversity.

  • A stable N-phenyl pyrazole core, providing a rigid scaffold for building more complex molecules.

This application note provides detailed protocols for three fundamental transformations of this compound, demonstrating its utility in generating key intermediates for drug discovery programs.

Synthetic Workflow Overview

The following diagram illustrates the synthetic pathways described in this guide, starting from the common precursor this compound.

G cluster_start Starting Material cluster_products Key Pharmaceutical Intermediates start This compound aldehyde 4-Bromo-3-phenyl-1H- pyrazole-5-carbaldehyde start->aldehyde Protocol 1: Mild Oxidation ether 4-Bromo-5-(methoxymethyl)- 3-phenyl-1H-pyrazole start->ether Protocol 2: O-Alkylation suzuki_product 4-Aryl-5-(hydroxymethyl)- 3-phenyl-1H-pyrazole start->suzuki_product Protocol 3: Suzuki-Miyaura Coupling

Caption: Synthetic utility of this compound.

Protocol 1: Mild Oxidation to 4-Bromo-3-phenyl-1H-pyrazole-5-carbaldehyde

The selective oxidation of a primary alcohol to an aldehyde is a cornerstone transformation in organic synthesis. The resulting aldehyde is a versatile intermediate for constructing carbon-carbon bonds (e.g., Wittig or aldol reactions) and carbon-nitrogen bonds (reductive amination).

Expertise & Experience: The Rationale Behind Experimental Choices

Controlling the oxidation of a primary alcohol to the aldehyde stage without over-oxidation to the carboxylic acid is critical. While many strong oxidants exist, they often lead to the undesired carboxylic acid byproduct. We employ a TEMPO-based system, which is a well-established method for the mild and selective oxidation of primary alcohols.[4][5] The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with a stoichiometric oxidant like sodium hypochlorite (bleach) is highly efficient, cost-effective, and proceeds under mild conditions, preserving the sensitive pyrazole core and the C-Br bond.[5]

Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), TEMPO (0.05 eq), and potassium bromide (KBr, 0.1 eq) in a 1:1 mixture of dichloromethane (DCM) and water.

  • Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Addition of Oxidant: Slowly add an aqueous solution of sodium hypochlorite (NaOCl, ~10-15% available chlorine, 1.2 eq) dropwise over 30 minutes, ensuring the temperature remains below 5 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess oxidant.

  • Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure aldehyde.

Trustworthiness: A Self-Validating System

The successful synthesis of 4-Bromo-3-phenyl-1H-pyrazole-5-carbaldehyde is confirmed by comprehensive spectroscopic analysis:

  • ¹H NMR: Expect the disappearance of the methylene singlet (~4.8 ppm) from the starting alcohol and the appearance of a new singlet for the aldehyde proton (~9.9 ppm).

  • ¹³C NMR: A new resonance will appear in the downfield region (~185 ppm), corresponding to the aldehyde carbonyl carbon.

  • IR Spectroscopy: A strong C=O stretching band will be observed around 1680-1700 cm⁻¹.

Protocol 2: O-Alkylation to 4-Bromo-5-(methoxymethyl)-3-phenyl-1H-pyrazole

Conversion of the hydroxyl group to an ether moiety can be crucial for modulating the lipophilicity and metabolic stability of a potential drug candidate. This protocol details a standard Williamson ether synthesis.

Expertise & Experience: The Rationale Behind Experimental Choices

The Williamson ether synthesis requires the deprotonation of the alcohol to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide. Sodium hydride (NaH) is an effective, non-nucleophilic strong base for this purpose, ensuring complete and irreversible deprotonation of the alcohol.[6] Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) is used as the solvent to prevent quenching of the highly reactive sodium hydride.[6][7]

Experimental Protocol
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF.

  • Alcohol Addition: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylating Agent: Add methyl iodide (CH₃I, 1.5 eq) dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by slowly adding methanol, followed by water, at 0 °C to neutralize any unreacted NaH.

  • Work-up: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the solvent under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to afford the desired ether.

Trustworthiness: A Self-Validating System

Confirmation of the ether product is achieved through:

  • ¹H NMR: The proton signal for the alcohol's -OH group will disappear. A new sharp singlet corresponding to the methoxy (-OCH₃) protons will appear around 3.4 ppm. The methylene protons adjacent to the ether oxygen will also show a characteristic shift.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the calculated mass of the O-methylated product.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling is one of the most powerful and widely used reactions in pharmaceutical development for forming carbon-carbon bonds. The bromo-substituent at the C4 position of the pyrazole is an excellent handle for this transformation, enabling the introduction of a vast array of aryl and heteroaryl groups.

Expertise & Experience: The Rationale Behind Experimental Choices

The success of a Suzuki-Miyaura coupling relies on the careful selection of the catalyst, base, and solvent system.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust and versatile catalyst suitable for a wide range of aryl bromides.[8]

  • Base: An aqueous solution of a base like potassium carbonate (K₂CO₃) is essential for the transmetalation step of the catalytic cycle.[9]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base, allowing the reaction to proceed efficiently.[9]

Catalytic Cycle Visualization

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L₂) Pd0->OxAdd Trans Ar-Pd(II)-Ar'(L₂) OxAdd->Trans Transmetalation OxAdd->Trans RedElim [Ar-Pd(II)-Ar'(L₂)] Trans->RedElim Trans->RedElim RedElim->Pd0 Reductive Elimination RedElim->Pd0 Product R-Ar' (Product) RedElim->Product ArBr R-Br (Pyrazolyl-Br) ArBr->OxAdd Oxidative Addition ArBOH2 Ar'-B(OH)₂ ArBOH2->Trans Base Base (e.g., K₂CO₃) Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol
  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the degassed mixture under a positive pressure of inert gas.

  • Heating: Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 6-12 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the solvent in vacuo and purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Trustworthiness: A Self-Validating System

Successful coupling is verified by:

  • ¹H NMR: The appearance of new aromatic proton signals corresponding to the newly introduced aryl group.

  • Mass Spectrometry: The molecular ion peak will confirm the addition of the aryl group and the loss of bromine.

  • ¹³C NMR: New aromatic carbon signals will be present, and the signal for the carbon bearing the bromine will have shifted significantly.

Summary of Protocols and Expected Outcomes

ProtocolStarting MaterialKey ReagentsProductExpected Yield
1: Oxidation This compoundTEMPO, NaOCl4-Bromo-3-phenyl-1H-pyrazole-5-carbaldehyde85-95%
2: O-Alkylation This compoundNaH, CH₃I4-Bromo-5-(methoxymethyl)-3-phenyl-1H-pyrazole70-85%
3: Suzuki Coupling This compoundArylboronic acid, Pd(PPh₃)₄, K₂CO₃4-Aryl-5-(hydroxymethyl)-3-phenyl-1H-pyrazole65-90%

References

  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: a review on the pharmacological properties and synthesis. Mini-Reviews in Medicinal Chemistry, 17(15), 1414-1438. [Link]

  • Kumar, V., et al. (2013). Pyrazole and its derivatives: a unique heterocyclic molecule with wide range of biological applications. Oriental Journal of Chemistry, 29(3), 915-923. [Link]

  • Singh, S., et al. (2024). Medicinally important pyrazole derivatives. ResearchGate. [Link]

  • Faria, J. V., et al. (2017). Review: biologically active pyrazole derivatives. RSC Advances, 7, 5248-5264. [Link]

  • Patil, S. A., et al. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 11, 1285. [Link]

  • Saeed, A., & Abbas, N. (2011). Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Journal of the Serbian Chemical Society, 76(8), 1065-1070. [Link]

  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

  • Catarzi, D., et al. (2007). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 12(4), 743-755. [Link]

  • Kumar, A., et al. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. ResearchGate. [Link]

  • Podlech, J. (2001). Oxidation of Halides and 4-Toluenesulfonates. Science of Synthesis, 25, 25-53. [Link]

  • Holzer, W., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Link]

  • Li, Q., et al. (2015). Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1-H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. Letters in Drug Design & Discovery, 12(8), 646-653. [Link]

  • Chouti, A., et al. (2011). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ChemInform, 42(4). [Link]

  • Rojas, J., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 65. [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]

  • Porcheddu, A., et al. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. Beilstein Journal of Organic Chemistry, 13, 2035-2041. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

Sources

Troubleshooting & Optimization

Solving solubility issues of (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol

A Guide to Overcoming Aqueous Solubility Challenges for Researchers

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As Senior Application Scientists, we have structured this resource to provide not just protocols, but a foundational understanding of the physicochemical principles at play. Our goal is to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Solubility Challenge - FAQs

This section addresses the fundamental properties of this compound that contribute to its poor water solubility.

Q1: Why is my compound, this compound, poorly soluble in water?

A: The molecular structure of this compound inherently predicts low aqueous solubility due to a combination of factors:

  • Hydrophobic Phenyl Group: The presence of a phenyl (-C₆H₅) ring contributes significantly to the molecule's lipophilicity ("greasiness"), making it resistant to dissolving in polar solvents like water.[1][2]

  • Bulky Bromo Substituent: The bromine atom further increases the molecular weight and size without adding significant polarity, which generally leads to lower solubility in water.[1]

  • Aromatic Pyrazole Core: The pyrazole ring itself is aromatic and, while it contains nitrogen atoms capable of hydrogen bonding, the overall structure is dominated by non-polar characteristics.[2][3]

  • Crystal Lattice Energy: Poorly soluble compounds are often crystalline solids.[1][2][4] The energy required for water molecules to break apart the compound's crystal lattice can be substantial, hindering the dissolution process.[1][2]

While the methanol (-CH₂OH) group offers a site for hydrogen bonding, its contribution is often insufficient to overcome the hydrophobic nature of the rest of the molecule.

Q2: Can the pH of my solution affect the solubility of this compound?

A: Yes, pH can significantly impact the solubility of ionizable compounds.[5][6] The pyrazole ring contains nitrogen atoms, one of which has a lone pair of electrons and can be protonated (act as a base) under acidic conditions.

  • Expected pKa: Pyrazole itself has a pKa of approximately 2.5 for the protonated form. The substituents on your specific molecule will alter this value, but it suggests that the compound may become more soluble in acidic solutions (pH < 4) as it forms a more polar, charged cation.

  • Mechanism: By protonating the pyrazole ring, you create a salt form of the compound, which is generally much more soluble in water than the neutral form.[7][8][9] This is a common and effective strategy for increasing the solubility of basic drugs.[8][9]

Therefore, attempting to dissolve the compound in a mildly acidic buffer is a logical first step.

Q3: How can I perform a quick, preliminary test of my compound's solubility?

A: A simple shake-flask method is the gold standard for determining equilibrium solubility.[10]

  • Add an excess amount of your solid compound to a known volume of purified water (e.g., 5-10 mg in 1 mL) in a glass vial.

  • Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the vial to stand so that the undissolved solid can settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to ensure you are measuring only the dissolved compound.

  • Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS. This concentration represents the equilibrium solubility under those conditions.

Section 2: Troubleshooting Workflow for Solubility Enhancement

Navigating solubility issues requires a systematic approach. This workflow guides you from simple, direct methods to more complex formulation strategies. Start with "Initial Assessment" and follow the path that best suits your experimental needs and observations.

Solubility_Workflow start Initial Assessment: This compound Insoluble in Water ph_adjust Strategy 1: pH Adjustment Is the compound for an acidic environment or can tolerate low pH? start->ph_adjust Simple, cost-effective first step cosolvent Strategy 2: Co-solvents Is an organic co-solvent acceptable in the experiment? start->cosolvent Alternative starting point ph_adjust->cosolvent No / Insufficient ph_success Success: Soluble Cationic Form Use acidic buffer (e.g., pH 3-5). Monitor for precipitation upon pH change. ph_adjust->ph_success Yes surfactant Strategy 3: Surfactants Is micellar encapsulation a viable option (e.g., for cell-based assays)? cosolvent->surfactant No / Insufficient cosolvent_success Success: Solubilized in Mixture Use minimal % of co-solvent. Watch for precipitation on dilution. cosolvent->cosolvent_success Yes cyclodextrin Strategy 4: Cyclodextrins Is complexation needed for stability or higher concentration? surfactant->cyclodextrin No / Insufficient surfactant_success Success: Micellar Formulation Work above the CMC. Consider excipient effects on the system. surfactant->surfactant_success Yes particle_reduction Advanced Strategy: Particle Size Reduction Is a suspension with improved dissolution rate acceptable? cyclodextrin->particle_reduction No / Insufficient cd_success Success: Inclusion Complex Provides stable, soluble formulation. Often suitable for in vivo use. cyclodextrin->cd_success Yes particle_success Outcome: Nanosuspension/Micronized Form Improved dissolution rate, not equilibrium solubility. Requires specialized equipment. particle_reduction->particle_success

Caption: Decision workflow for selecting a solubility enhancement strategy.

Section 3: Detailed Experimental Guides

This section provides step-by-step protocols for the key strategies outlined in the workflow.

Strategy 1: pH Adjustment

Q: How do I systematically test if pH adjustment can solubilize my compound?

A: This protocol will help you determine the pH-solubility profile of your compound. This is a crucial experiment for any ionizable molecule.[]

Protocol: pH-Solubility Profile Determination

  • Prepare a Series of Buffers: Make a set of buffers covering a relevant pH range (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0). Use buffers with low ionic strength (e.g., 10-50 mM) to start.

  • Add Excess Compound: Dispense 1 mL of each buffer into separate glass vials. Add an excess of solid this compound to each vial, ensuring undissolved solid is visible.

  • Equilibrate: Seal the vials and agitate them at a constant temperature for 24-48 hours.

  • Measure Final pH: After equilibration, measure the final pH of the slurry in each vial.[10] This is the true pH at which solubility is being measured.

  • Separate Solid and Liquid: Filter each suspension through a 0.22 µm PVDF or PTFE syringe filter.

  • Quantify Concentration: Analyze the concentration of the compound in each clear filtrate using a validated analytical method (e.g., HPLC).

  • Plot the Data: Plot the measured solubility (on a log scale) against the final measured pH. You should observe a significant increase in solubility as the pH drops below the compound's pKa.

Strategy 2: Co-solvent Systems

Q: My experiment can tolerate some organic solvent. How do I choose and test a co-solvent?

A: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[12][13][14] This makes the environment more favorable for lipophilic compounds.

Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a few common, biocompatible co-solvents to screen. See the table below for suggestions.

  • Prepare Co-solvent/Water Mixtures: Create a range of co-solvent concentrations in water (e.g., 10%, 20%, 50%, 80%, 100% v/v).

  • Determine Solubility: Using the shake-flask method described in Q3, determine the solubility of your compound in each co-solvent mixture.

  • Analyze Results: Identify the co-solvent and the minimum concentration required to achieve your target solubility. Always aim to use the lowest possible percentage of co-solvent to minimize potential toxicity or artifacts in your experiments.[13]

Table 1: Common Co-solvents for Pre-clinical Research

Co-solventPropertiesCommon Use Notes
DMSO Aprotic, highly polar. Excellent solubilizing power.Gold standard for initial compound solubilization. Can be toxic to cells above ~0.5%.
Ethanol Protic, polar. Good solubilizing power for many organics.Generally well-tolerated. Can cause protein precipitation at high concentrations.
PEG 400 Polyethylene glycol (avg. MW 400). Low toxicity.Often used in oral and parenteral formulations. Can be viscous.[12]
Propylene Glycol Dihydroxy alcohol. Good solvent for a wide range of compounds.Common in pharmaceutical formulations. Less volatile than ethanol.[12]
Strategy 3: Surfactants

Q: When should I consider using a surfactant, and how do they work?

A: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical structures called micelles in water.[9][15][16] These micelles have a hydrophobic core that can encapsulate your poorly soluble compound, effectively dissolving it in the aqueous bulk phase.[9][15][17] This is an excellent strategy for in vitro assays.

Protocol: Surfactant Screening for Solubilization

  • Select Surfactants: Choose non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamer 188 (Pluronic® F68), as they are generally less disruptive to biological systems than ionic surfactants.[9][14]

  • Prepare Surfactant Solutions: Make a series of aqueous solutions with surfactant concentrations ranging from below to well above their known CMC values (e.g., 0.01%, 0.1%, 1%, 5% w/v).

  • Determine Solubility: Use the shake-flask method to determine the solubility of your compound in each surfactant solution.

  • Identify Solubilization Threshold: You should see a sharp increase in compound solubility at surfactant concentrations above the CMC. Select the lowest concentration that provides the desired solubility for your experiments.

Strategy 4: Cyclodextrins

Q: I need a highly soluble and stable formulation, possibly for in vivo use. Are cyclodextrins a good option?

A: Yes. Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[18][19] They can encapsulate hydrophobic "guest" molecules—like your compound—forming a "host-guest" inclusion complex that is highly water-soluble.[][21][22] This method is widely used to improve the solubility, stability, and bioavailability of drugs.[18][19]

Protocol: Phase-Solubility Study with Cyclodextrins

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 10, 20, 50, 100 mM).

  • Equilibrate with Excess Compound: Add an excess of your solid compound to each cyclodextrin solution and equilibrate for 48-72 hours.

  • Filter and Quantify: Filter the samples (0.22 µm) and analyze the concentration of your compound in the filtrate.

  • Plot and Analyze: Plot the solubility of your compound against the concentration of HP-β-CD. A linear relationship (an Aₗ-type diagram) indicates the formation of a 1:1 soluble complex and allows you to calculate the complexation efficiency.

Cyclodextrin_Complexation cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin in Water cluster_2 Water-Soluble Inclusion Complex compound hydrophobic (4-Bromo-3-phenyl...) plus + cyclodextrin Hydrophobic Cavity Hydrophilic Exterior arrow -> complex  Soluble Complex  

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Technical Support Center: Minimizing Regioselectivity Issues in 3-Phenyl-pyrazole Bromination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are working with pyrazole scaffolds. Here, we address one of the most common challenges in the functionalization of 3-phenyl-pyrazole: achieving high regioselectivity during bromination. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your synthetic strategy.

Section 1: Troubleshooting Guide

This section addresses specific issues you might encounter during the bromination of 3-phenyl-pyrazole. Each answer provides a mechanistic explanation and actionable steps to resolve the problem.

Q1: I performed a bromination on 3-phenyl-pyrazole and obtained a mixture of 4-bromo and 5-bromo isomers. How can I improve the selectivity for the 4-bromo product?

A1: The formation of a regioisomeric mixture is the most common challenge in the electrophilic halogenation of asymmetrically substituted pyrazoles. The pyrazole ring has two potential sites for bromination, C4 and C5. While the C4 position is electronically favored for electrophilic substitution, harsh reaction conditions or a highly reactive brominating agent can reduce this inherent selectivity.[1][2]

Root Cause Analysis:

  • Reagent Reactivity: Highly reactive brominating agents, such as neat molecular bromine (Br₂), are less selective and can attack both the C4 and C5 positions.

  • Reaction Conditions: Elevated temperatures can provide enough energy to overcome the activation barrier for the less-favored C5 bromination, leading to a mixture of products.

Troubleshooting Steps:

  • Switch to a Milder Brominating Agent: The most effective strategy is to use a less reactive, more selective source of electrophilic bromine. N-Bromosuccinimide (NBS) is the reagent of choice for the regioselective C4-bromination of pyrazoles.[3][4] NBS provides a slow, controlled release of electrophilic bromine, which overwhelmingly favors attack at the more nucleophilic C4 position.

  • Optimize the Solvent: The choice of solvent can influence selectivity. Aprotic solvents are generally preferred.

    • Dimethylformamide (DMF): Often used for NBS brominations, promoting high para-selectivity on various aromatic systems.[3][4]

    • Chlorinated Solvents (CH₂Cl₂, CHCl₃): Also effective and commonly used for this transformation.[2][5]

  • Control the Temperature: Perform the reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can significantly enhance selectivity by favoring the pathway with the lower activation energy (C4-bromination).[3]

Data Summary: Reagent and Condition Comparison

Brominating AgentTypical SolventTemperature (°C)Regioselectivity (C4:C5)Key Considerations
N-Bromosuccinimide (NBS) DMF, CH₂Cl₂0 to 25High to ExcellentPreferred method for high selectivity; easy to handle solid.[2][3]
Molecular Bromine (Br₂) ** Acetic Acid, CHCl₃25 to 60Moderate to LowHighly reactive; can lead to isomer mixtures and over-bromination.[5]
Copper(II) Bromide (CuBr₂) **Acetonitrile, CHCl₃RefluxModerateCan act as both catalyst and bromine source; requires higher temperatures.[6]
Q2: My reaction is giving a low yield of the desired 4-bromo-3-phenyl-pyrazole. What factors could be responsible and how can I optimize the yield?

A2: Low yields can stem from incomplete conversion, product degradation, or loss during workup and purification.

Troubleshooting Steps:

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material. An incomplete reaction may require a longer reaction time or a slight increase in the amount of brominating agent.

  • Control Stoichiometry: While a slight excess (1.1 to 1.2 equivalents) of the brominating agent can drive the reaction to completion, a large excess, especially of a reactive agent like Br₂, can lead to the formation of di-brominated byproducts, thus lowering the yield of the desired mono-brominated product.

  • Optimize Work-up Procedure:

    • When using NBS, the succinimide byproduct is water-soluble. A simple aqueous wash is typically sufficient to remove it.

    • If using Br₂, any unreacted bromine can be quenched with a reducing agent like a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the orange/brown color disappears.

  • Purification Strategy: The polarity difference between 3-phenyl-pyrazole and its 4-bromo derivative is usually sufficient for effective separation by column chromatography on silica gel. If the product is a solid, recrystallization can be an effective method for purification.

Q3: I'm observing di-brominated or other side products. How can I suppress their formation?

A3: The formation of di-brominated species (e.g., 4,5-dibromo-3-phenyl-pyrazole) indicates that the reaction conditions are too harsh or the system is too reactive.

Troubleshooting Steps:

  • Use a Milder Reagent: As with improving regioselectivity, switching from Br₂ to NBS is the most effective way to prevent over-bromination.[7]

  • Precise Stoichiometry: Use exactly 1.0 equivalent of the brominating agent. This ensures there is no excess reagent available to react a second time with the mono-brominated product.

  • Lower the Temperature: Running the reaction at 0 °C or below will decrease the overall reaction rate and disfavor the second, less favorable bromination event.

  • Protect the N-H Group: For N-unsubstituted pyrazoles, the N-H proton is acidic. Under certain conditions, deprotonation can form the pyrazolate anion, which is highly activated and prone to over-reaction. Protecting the nitrogen with a group like tert-butyloxycarbonyl (Boc) can moderate reactivity before performing the bromination.[3]

Section 2: Frequently Asked Questions (FAQs)

This section provides authoritative answers to fundamental questions regarding the chemistry of pyrazole bromination.

Q1: Why is the C4 position the most common site for electrophilic substitution in pyrazoles?

A1: The high regioselectivity for the C4 position is a result of the electronic properties of the pyrazole ring and the stability of the reaction intermediate. The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism, which involves the formation of a cationic intermediate known as a Wheland complex or arenium ion.[8]

  • Electronic Influence: The pyrazole ring contains a "pyrrole-like" nitrogen (N1, if substituted) and a "pyridine-like" nitrogen (N2). The lone pair of the pyrrole-like nitrogen participates in the aromatic system, increasing the electron density of the ring, particularly at the C4 position. Conversely, the pyridine-like nitrogen is electron-withdrawing and deactivates the adjacent C3 and C5 positions towards electrophilic attack.

  • Intermediate Stability: When the electrophile (Br⁺) attacks the C4 position, the resulting positive charge can be delocalized across the N1, C5, and C3 atoms without placing a positive charge on the electronegative N2 atom. Attack at the C5 position, however, leads to a less stable intermediate where one of the resonance structures places the positive charge directly on the electron-withdrawing pyridine-like nitrogen, which is highly unfavorable.[8]

G cluster_main Electrophilic Bromination of 3-Phenyl-pyrazole cluster_c4 C4 Attack (Favored Pathway) cluster_c5 C5 Attack (Disfavored Pathway) start 3-Phenyl-pyrazole + Br⁺ c4_intermediate Wheland Intermediate (C4) More Stable Charge delocalized over C3, C5, N1 start->c4_intermediate Lower Ea c5_intermediate Wheland Intermediate (C5) Less Stable Unfavorable resonance structure with charge on N2 start->c5_intermediate Higher Ea product_4_bromo 4-Bromo-3-phenyl-pyrazole c4_intermediate->product_4_bromo - H⁺ product_5_bromo 5-Bromo-3-phenyl-pyrazole c5_intermediate->product_5_bromo - H⁺

Caption: Mechanism of regioselectivity in pyrazole bromination.

Q2: What are the most effective brominating agents for achieving high regioselectivity in 3-phenyl-pyrazole bromination?

A2: The choice of brominating agent is critical for controlling regioselectivity. Milder reagents that provide a low concentration of electrophilic bromine are superior for selective transformations.

  • N-Bromosuccinimide (NBS): As previously mentioned, NBS is the most widely recommended reagent. It is a crystalline solid that is safer and easier to handle than liquid bromine. Its mild reactivity ensures high selectivity for the electron-rich C4 position.[2][4]

  • Bromine (Br₂): While effective, elemental bromine is highly reactive and can lead to poor selectivity and the formation of byproducts. Its use requires careful control of stoichiometry, temperature, and reaction time.[5]

  • Other N-bromo Reagents: Other reagents like N-bromosaccharin have also been used effectively for the C4-bromination of pyrazoles, often under solvent-free conditions, which can be advantageous from a green chemistry perspective.[9]

Q3: How do N-H vs. N-substituted pyrazoles differ in their reactivity and regioselectivity during bromination?

A3: The substituent on the N1 nitrogen significantly influences the pyrazole's reactivity.

  • N-H Pyrazoles: These compounds are amphoteric. The N-H proton is weakly acidic, and in the presence of a base, it can be deprotonated to form a pyrazolate anion. This anion is extremely electron-rich and highly activated towards electrophilic attack, which can sometimes lead to a loss of selectivity or over-reaction.

  • N-Phenyl Pyrazoles: The phenyl group at the N1 position is generally electron-withdrawing via induction but can participate in resonance. Its presence slightly modulates the electron density of the pyrazole core but does not change the fundamental preference for electrophilic attack at the C4 position. The bulky phenyl group can provide additional steric hindrance at the C5 position, further favoring C4 substitution.

  • N-Alkyl Pyrazoles: N-alkyl groups are weakly electron-donating and slightly activate the ring towards electrophilic substitution compared to N-phenyl pyrazoles, but the C4 selectivity remains high.

Q4: Can I use a catalyst to improve the bromination reaction?

A4: While many pyrazole brominations proceed well without a catalyst, certain additives can be used to modulate reactivity.

  • Acid Catalysis: With a mild reagent like NBS, a catalytic amount of a protic or Lewis acid can sometimes increase the reaction rate by activating the NBS reagent.[7]

  • Base Scavengers: When using Br₂, which produces HBr as a byproduct, a non-nucleophilic base like calcium carbonate can be added to neutralize the acid, preventing potential side reactions.[10]

  • Halogen Bonding Catalysis: Recent research has shown that Lewis basic additives, such as lactic acid derivatives, can activate NBS through halogen bonding, enhancing its electrophilicity and accelerating the rate of aromatic bromination.[11]

Section 3: Protocols and Methodologies

The following protocols provide detailed, step-by-step procedures for the regioselective bromination of 3-phenyl-pyrazole.

Protocol 1: Selective C4-Bromination using N-Bromosuccinimide (NBS)

This protocol is optimized for high regioselectivity and is the recommended starting point for the synthesis of 4-bromo-3-phenyl-pyrazole.[3]

Materials:

  • 3-Phenyl-pyrazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a fume hood, add 3-phenyl-pyrazole (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve the starting material in DMF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add NBS (1.1 eq) to the stirred solution in small portions over 20 minutes. Maintain the temperature at 0 °C.

  • Reaction: Continue stirring at 0 °C for an additional 30 minutes, then allow the reaction to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC (eluent: ethyl acetate/petroleum ether, 3:7) until the starting material is consumed.

  • Work-up:

    • Pour the reaction mixture into water and extract with diethyl ether (3x volume of DMF).

    • Combine the organic layers and wash sequentially with water (2x) and saturated brine (1x).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to yield 4-bromo-3-phenyl-pyrazole as a pure solid.

Caption: Experimental workflow for NBS bromination.

Protocol 2: Bromination using Molecular Bromine in Acetic Acid

This protocol uses a more reactive agent and may require more optimization to achieve good selectivity. It should be performed with extreme caution due to the hazardous nature of liquid bromine.

Materials:

  • 3-Phenyl-pyrazole (1.0 eq)

  • Molecular Bromine (Br₂) (1.0 eq)

  • Glacial Acetic Acid

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a fume hood, dissolve 3-phenyl-pyrazole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar and an addition funnel.

  • Reagent Preparation: In the addition funnel, prepare a solution of Br₂ (1.0 eq) in a small amount of glacial acetic acid.

  • Reagent Addition: Add the bromine solution dropwise to the stirred pyrazole solution at room temperature over 30 minutes.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up:

    • Carefully pour the reaction mixture into an ice-water slurry.

    • Quench excess bromine by adding saturated Na₂S₂O₃ solution dropwise until the orange color disappears.

    • Neutralize the acetic acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization. Be prepared to separate regioisomers.

References

  • Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.[Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.[Link]

  • The Bromination of Pyrazabole. Defense Technical Information Center.[Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI.[Link]

  • Conversion of 2-pyrazolines to pyrazoles using bromine.
  • Bromination of Pyrazole and Pyrazolate Ligands. ResearchGate.[Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes. ARKIVOC.[Link]

  • Bromination of pyrazole derivatives. ResearchGate.[Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate.[Link]

  • CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND. Journal of Chemistry and Technologies.[Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry.[Link]

  • Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. ResearchGate.[Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate.[Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI.[Link]

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii). RSC Advances.[Link]

  • Regioselectivity of pyrazole bromination. Reddit.[Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.[Link]

  • N-Bromosuccinimide. Wikipedia.[Link]

  • N-Bromosuccinimide. Chem LibreTexts.[Link]

  • Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature.[Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal.[Link]

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society.[Link]

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Journal of Organic Chemistry.[Link]

Sources

Troubleshooting low conversion rates in pyrazole-methanol oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion & Selectivity in Pyrazole-Methanol Oxidation

Diagnostic Framework: Why is your reaction failing?

Oxidizing a pyrazole-methanol moiety (


) to its aldehyde (

) is deceptively simple. In practice, it often results in stalled conversion, over-oxidation to carboxylic acids, or complete degradation.

Before adjusting your protocol, identify your specific failure mode using the Oxidation Diagnostics Matrix below.

The Pyrazole-Methanol Oxidation Decision Tree

OxidationTroubleshooting Start START: Reaction Status? Stalled Stalled (<50% Conversion) Start->Stalled OverOx Over-Oxidation (Acid Formation) Start->OverOx Decomp Decomposition / Low Mass Balance Start->Decomp CheckPos Is OH at C4 position? Stalled->CheckPos CheckWater Is solvent wet? OverOx->CheckWater CheckAcid Using DMP/Swern? Decomp->CheckAcid NotBenzylic Issue: Not 'Benzylic' MnO2 ineffective. CheckPos->NotBenzylic Yes (C4) CheckCoord Is Pyrazole NH free? CheckPos->CheckCoord No (C3/C5) SwitchDMP Solution: Switch to DMP or IBX NotBenzylic->SwitchDMP Poisoning Issue: Catalyst Poisoning N-coordination to Mn/Cr CheckCoord->Poisoning Yes Protect Solution: Protect NH (THP/Boc) or use TEMPO Poisoning->Protect Hydrate Issue: Aldehyde Hydrate forms Oxidizes to Acid CheckWater->Hydrate Yes DrySolvent Solution: Add 3A Sieves Switch to DCM Hydrate->DrySolvent SaltForm Issue: Acidic Byproducts Py-NH forms salt CheckAcid->SaltForm Yes Buffer Solution: Buffer with NaHCO3 or Pyridine SaltForm->Buffer

Figure 1: Decision tree for diagnosing failure modes in pyrazole-methanol oxidation based on position and reagent choice.

Troubleshooting Guides & FAQs

Category A: Manganese Dioxide (MnO₂) Protocols

Context: MnO₂ is the industry standard for oxidizing "benzylic-like" alcohols (C3/C5 pyrazoles) because it typically stops at the aldehyde. However, it is notorious for batch variability and surface poisoning.

Q1: My MnO₂ reaction stalls at 60% conversion. Adding more reagent doesn't help. Why? A: You are likely experiencing Surface Poisoning or Product Inhibition .

  • The Mechanism: MnO₂ oxidation is a heterogeneous surface reaction. The pyrazole nitrogen (a Lewis base) can coordinate strongly to the Manganese surface sites, blocking the alcohol from binding. Furthermore, water produced during the reaction stays on the surface, deactivating it [1].

  • The Fix:

    • Do NOT just add more MnO₂: The product itself might be inhibiting the surface.

    • The "Filtration Reset": Filter the reaction through Celite to remove the "dead" MnO₂. Concentrate the filtrate, redissolve in fresh anhydrous solvent, and add fresh activated MnO₂.

    • Ultrasonic Activation: Sonication can help desorb the product/water from the surface, exposing active sites.

Q2: How do I know if my MnO₂ is "active" enough for a pyrazole? A: Commercial "Activated" MnO₂ is often insufficiently active for heterocycles.

  • Validation Protocol: Run a test reaction with benzyl alcohol in DCM at room temperature. It should convert to benzaldehyde (>95%) within 1 hour. If it takes overnight, your oxidant is wet or aged.

  • Activation Protocol: Heat MnO₂ at 110–120°C for 12 hours (or azeotropically dry with toluene) before use. Crucial: Do not overheat (>200°C), or you will convert active

    
    -MnO₂ to inactive 
    
    
    
    -MnO₂ [2].

Q3: Does the position of the methanol group matter? A: Yes, critically.

  • C3/C5-Methanol: These are "pseudo-benzylic." The adjacent double bond in the pyrazole ring stabilizes the radical intermediate. MnO₂ works well here.

  • C4-Methanol: This position is electronically more similar to an aliphatic alcohol. MnO₂ will be extremely slow or fail completely. Switch to Dess-Martin Periodinane (DMP) or Swern oxidation.

Category B: Dess-Martin Periodinane (DMP)

Context: DMP is excellent for aliphatic (C4) pyrazoles or when MnO₂ fails, but it has a specific incompatibility with basic nitrogens.

Q4: My reaction turned black/tarry immediately upon adding DMP. A: This is likely due to Acid-Base degradation .

  • The Cause: DMP releases 1 equivalent of acetic acid and 1 equivalent of iodinane byproduct. Pyrazoles are basic. The free NH can be protonated, or worse, the nucleophilic NH can attack the iodine center, leading to decomposition.

  • The Fix:

    • Buffer the System: Add 1.5–2.0 equivalents of solid Sodium Bicarbonate (NaHCO₃) or Pyridine to the DCM solution before adding DMP.

    • Protect the Nitrogen: If buffering fails, you must mask the NH with a Boc, SEM, or THP group. This eliminates the nucleophilicity and basicity issues [3].

Category C: Selectivity & Over-Oxidation

Context: You want the aldehyde, but you keep getting the carboxylic acid.

Q5: Why am I getting carboxylic acid? I thought MnO₂/DMP were selective? A: Over-oxidation usually proceeds via the Aldehyde Hydrate .

  • The Mechanism:

    
    
    The hydrate (gem-diol) is an alcohol and can be further oxidized to the acid.
    
  • The Fix:

    • Strictly Anhydrous Conditions: Flame-dry glassware and use molecular sieves (3Å or 4Å) in the reaction mixture.

    • Avoid Nucleophilic Solvents: Do not use Acetone or DMF if over-oxidation is an issue. DCM or Chloroform are preferred.

    • Switch Reagent: If MnO₂ is over-oxidizing (rare but possible with electron-poor pyrazoles), switch to TEMPO/PhI(OAc)₂ (BAIB). This system is highly selective for aldehydes and sterically bulky, reducing coordination risks [4].

Comparative Data: Oxidant Selection Guide

| Oxidant | Best For (Pyrazole Position) | Risk of N-Coordination | Acid Sensitivity | Rec. Conditions | | :--- | :---

Optimization of solvent systems for (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization Optimization Guide

Subject: Solvent System Selection & Troubleshooting for (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol Reference ID: CRY-PYR-5YL-OH-001

Welcome to the Process Development Support Center. This guide addresses the specific physicochemical challenges of crystallizing This compound . Due to the amphiphilic nature of this molecule—containing a polar H-bond donor/acceptor motif (pyrazole-methanol) and a lipophilic, halogenated domain (bromo-phenyl)—standard "one-size-fits-all" protocols often result in oiling out or amorphous precipitation.[1]

The following protocols are designed to balance these competing intermolecular forces to achieve high-purity crystalline solids.

Part 1: Solvent System Architecture

The selection of solvents for this molecule must account for the 1H-pyrazole tautomerism and the hydroxyl group .[1] The target is to disrupt intermolecular hydrogen bonding for dissolution, then re-establish ordered stacking for nucleation.

Recommended Solvent Systems
System TypePrimary Solvent (Dissolution)Anti-Solvent (Crystallization)Mechanism of ActionRecommended For
Binary A (Standard) Ethanol (EtOH) or Methanol (MeOH) Water Polarity Shift: The alcohol solvates the -CH2OH and NH groups.[1] Water drastically increases surface tension, forcing the hydrophobic bromo-phenyl groups to aggregate.[1]High-throughput purification; Removal of inorganic salts.[1]
Binary B (High Purity) Ethyl Acetate (EtOAc) n-Heptane or Hexane Lipophilic Displacement: EtOAc solvates via dipole interactions.[1] Heptane acts as a gentle displacer, promoting slower crystal growth and better habit.Final API polishing; Avoiding "oiling out" (Liquid-Liquid Phase Separation).
Single Solvent Acetonitrile (ACN) Cooling OnlyTemperature Dependent: High solubility at reflux, low at 0°C.Removal of highly polar impurities.
Scavenger Toluene Evaporative/CoolingPi-Stacking: Interacts with the phenyl ring.[1]Removing aliphatic impurities; obtaining specific polymorphs.

Critical Note: Avoid Chlorinated solvents (DCM, Chloroform) for final crystallization if possible, as they often form stable solvates with pyrazoles that are difficult to dry [1].

Part 2: Optimization Protocol (Step-by-Step)

Objective: Determine the Metastable Zone Width (MSZW) to prevent oiling out.

Workflow: The "Cloud Point" Titration Method
  • Dissolution:

    • Weigh 1.0 g of crude this compound.

    • Add Ethanol (absolute) in 0.5 mL increments at 60°C (reflux) until fully dissolved.

    • Target Concentration: 10-15 mL solvent per gram of solute.[1] If >20 mL is required, switch to Methanol .

  • Clarification:

    • Perform a hot filtration (0.45 µm PTFE filter) to remove insoluble inorganic salts or dust. This prevents "false nucleation."

  • Anti-Solvent Addition (The Critical Step):

    • Maintain temperature at 55-60°C.[1]

    • Add Water (pre-warmed to 50°C) dropwise.

    • Stop point: The moment a faint, persistent turbidity (cloudiness) appears.

    • Re-dissolution: Add 0.5 mL of Ethanol to clear the solution back to transparent.

  • Controlled Cooling:

    • Ramp down temperature: 10°C per hour.[1]

    • Seeding: At 40°C, add a few seed crystals (if available) to induce heterogeneous nucleation.

    • Final Hold: 0-5°C for 2 hours.

  • Isolation:

    • Filter under vacuum. Wash cake with cold 1:1 EtOH:Water.[1]

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (separating as a sticky gum) instead of crystallizing. Why? A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve.[1] This is common in pyrazoles with hydrophobic tails (phenyl/bromo) in high-water environments.[1]

  • The Fix: Switch to System B (EtOAc/Heptane) . The lower polarity difference between ester and alkane reduces the thermodynamic drive for phase separation. Alternatively, increase the seed loading at a higher temperature (before the oiling point).

Q2: The crystals are extremely fine/needle-like and clog the filter. A: This indicates nucleation rates are too high .[1]

  • The Fix:

    • Reduce the cooling rate (e.g., from 10°C/hr to 5°C/hr).

    • Reduce the anti-solvent ratio.

    • Use 2-Propanol (IPA) instead of Ethanol; the higher viscosity of IPA slows diffusion, promoting thicker, prismatic crystals.

Q3: I see two different crystal shapes (polymorphism). How do I control this? A: Pyrazoles are notorious for conformational polymorphism due to NH-tautomerism [2].[1]

  • The Fix:

    • Kinetic Form:[1] Fast cooling in MeOH/Water often yields metastable forms.[1]

    • Thermodynamic Form: Slurry the solid in Toluene at 50°C for 4 hours. This allows the crystal lattice to rearrange into its most stable energy state via Ostwald ripening.

Q4: The product has a persistent yellow color after crystallization. A: This is likely due to oxidation byproducts (bromine migration or aniline-like impurities).[1]

  • The Fix: Add 5% wt/wt Activated Carbon during the hot dissolution step (Step 1), stir for 15 minutes, and filter hot before adding the anti-solvent.

Part 4: Logic Visualization (Decision Tree)

The following diagram illustrates the decision logic for solvent selection based on impurity profile and observed behavior.

SolventSelection Start Start: Crude (4-Bromo-3-phenyl- 1H-pyrazol-5-yl)methanol SolubilityCheck Check Solubility in Hot Ethanol (60°C) Start->SolubilityCheck Insoluble Insoluble/Sparingly Soluble SolubilityCheck->Insoluble >20 vol solvent Soluble Fully Soluble SolubilityCheck->Soluble <15 vol solvent SwitchSolvent Switch to DMF or DMSO (High Polarity/High BP) Insoluble->SwitchSolvent AntiSolventDec Select Anti-Solvent Strategy Soluble->AntiSolventDec WaterAdd Add Warm Water (Dropwise) SwitchSolvent->WaterAdd Precipitation AntiSolventDec->WaterAdd Standard Path HeptaneAdd Add Heptane (Dropwise) AntiSolventDec->HeptaneAdd If Hydrophobic Impurities ObservedBehavior Observe Phase Change WaterAdd->ObservedBehavior HeptaneAdd->ObservedBehavior Crystals Crystalline Solid Formed (Success) ObservedBehavior->Crystals Clear Nucleation OilingOut Oiling Out / Gummy Solid ObservedBehavior->OilingOut Phase Separation RemedyOil Remedy: 1. Re-heat to redissolve 2. Switch to EtOAc/Heptane 3. Seed at higher Temp OilingOut->RemedyOil RemedyOil->Crystals Retry

Caption: Decision matrix for solvent selection, addressing solubility thresholds and remediation of oiling-out phenomena.

References

  • Finar, I. L., & Hurlock, R. J. (1957). The preparation of 1-phenylpyrazole derivatives. Journal of the Chemical Society.[2] (Demonstrates solubility patterns of phenyl-pyrazoles in ethanolic systems).

  • Kleizienė, N., et al. (2009).[2][3] 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, M639.[2][3] (Provides analogous crystallization data for 4-bromo-1-phenyl-pyrazoles using Ethyl Acetate/Hexane systems).

  • Fun, H. K., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[1] Acta Crystallographica Section E. (Cites chloroform/evaporation techniques for similar brominated pyrazoles, useful for polymorph screening).

  • BenchChem Technical Repository. (2025). Recrystallization of Pyrazole Derivatives using Binary Solvent Systems. (General protocols for handling amphiphilic pyrazole solubility).

Sources

Controlling side reactions in the synthesis of brominated pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Side Reactions in Pyrazole Synthesis Role: Senior Application Scientist Status: Operational[1]

Introduction: The Pyrazole Challenge

Welcome to the technical support hub for pyrazole functionalization. As researchers, we often treat bromination as a trivial "add and stir" reaction.[1] However, the pyrazole ring is a deceptive scaffold.[1] Its amphoteric nature—possessing both a pyridine-like (basic) and pyrrole-like (acidic) nitrogen—creates a unique set of electronic conflicts that lead to common failures: N-bromination artifacts, polybromination, and regioselective scrambling. [1]

This guide moves beyond standard textbook procedures. It focuses on causality —understanding why your reaction failed so you can engineer a self-validating protocol for the next attempt.

Module 1: Mastering Regioselectivity (The C4 Imperative)

The Core Problem: Users frequently report obtaining a mixture of isomers or no reaction at all. The Science: Pyrazoles undergo Electrophilic Aromatic Substitution (EAS). The C4 position is the most electron-rich (nucleophilic) site due to the resonance contribution from the pyrrole-like nitrogen [1]. However, if C4 is blocked or the ring is deactivated, the reaction does not simply move to C3/C5; it often stalls or forces destructive side reactions.[1]

Troubleshooting Guide: Regioselectivity

Q: I am seeing a spot on TLC that disappears upon aqueous workup. My yield is near zero.

  • Diagnosis: You likely formed the N-bromo intermediate (Kinetic Product), which is unstable to hydrolysis.[1]

  • Fix: This is a "Kinetic Trap." The N-Br bond forms faster than the C-Br bond but is thermodynamically less stable.

    • Protocol Adjustment: Do not quench immediately. Heat the reaction (e.g., 60°C in DMF or CH3CN) for 1-2 hours. This promotes the thermal rearrangement (migration) of the bromine from Nitrogen to C4 [2].

Q: I have a substituent at C3. Why am I getting polybromination?

  • Diagnosis: Over-activation. If your C3 substituent is an Electron Donating Group (EDG) like -OMe or -NH2, it activates the ring so strongly that C4 bromination is instantaneous, and the reagent attacks C5 next.[1]

  • Fix: Control the stoichiometry and temperature.

    • Protocol Adjustment: Cool to -10°C. Add NBS dropwise (1.05 eq). Monitor by LCMS. Do not use elemental bromine (

      
      ) as it is too aggressive for electron-rich systems.[1]
      
Visual Logic: The Regioselectivity Decision Tree

Regioselectivity Start Start: Pyrazole Substrate CheckC4 Is C4 Position Free? Start->CheckC4 CheckEDG Are there EDGs (OMe, NH2)? CheckC4->CheckEDG Yes MethodC Method C: Br2/Fe or NBS/H2SO4 Force Deactivated Ring CheckC4->MethodC No (C4 Blocked -> C3/C5 target) CheckEWG Are there EWGs (NO2, CF3)? CheckEDG->CheckEWG No MethodA Method A: NBS/CH3CN (0°C) Prevent Polybromination CheckEDG->MethodA Yes (Activated) MethodB Method B: NBS/DMF (60°C) Force Thermodynamic Product CheckEWG->MethodB No (Neutral) CheckEWG->MethodC Yes (Deactivated)

Figure 1: Decision matrix for selecting bromination conditions based on substrate electronics.

Module 2: The "N-Bromo Shuffle" (Mechanism & Control)

The Core Problem: The reaction reaches completion on TLC but reverts to starting material during column chromatography. The Science: N-bromopyrazoles act as brominating agents.[2][3] If isolated, they can brominate other molecules or revert to starting material upon contact with moisture.[1] You must force the N → C migration .

Experimental Protocol: Forcing the Migration

This protocol ensures the thermodynamic C4-bromo product is locked in.

  • Dissolution: Dissolve substrate (1.0 eq) in Acetonitrile (ACN). Avoid protic solvents (MeOH) if N-bromination is suspected, as they inhibit the rearrangement mechanism [3].[1]

  • Addition: Add NBS (1.05 eq) at 0°C.

  • The Checkpoint:

    • Take an aliquot. Run TLC.[4]

    • Observation: If a new non-polar spot appears (N-Br) but C4-Br is desired, do not work up .[1]

  • The Migration: Warm the mixture to 50-60°C. Monitor the disappearance of the N-Br spot and the appearance of a slightly more polar C-Br spot.

  • Quench: Add 10% aqueous Sodium Thiosulfate (

    
    ). This is critical. It destroys any transient N-Br species or unreacted 
    
    
    
    that could cause post-reaction bromination on the column.
Module 3: Green Oxidative Bromination (H2O2/HBr)

The Core Problem: Users want to avoid NBS (succinimide waste) or handle large scales where atom economy matters. The Science: Using


 and 

generates

in situ. This is "Green" (water byproduct) but introduces oxidative side reactions (e.g., oxidation of sulfides to sulfoxides, or Baeyer-Villiger type oxidations) [4].[1]
Comparative Data: NBS vs. Oxidative Bromination
FeatureMethod A: NBS (Classic)Method B: H2O2 / HBr (Green)
Active Species Succinimidyl radical /

Molecular

(generated in situ)
Atom Economy Poor (Succinimide waste)Excellent (Water byproduct)
Selectivity High (controlled release)Lower (aggressive oxidant)
Risk Factor N-Bromination (Kinetic trap)Oxidation of sensitive functional groups
Recommended For Small scale, complex scaffoldsLarge scale, simple robust scaffolds
Protocol: "On Water" Bromination
  • Suspend pyrazole (10 mmol) in water (5 mL).

  • Add 48% HBr (11 mmol, 1.1 eq).

  • Add 30%

    
     (11 mmol, 1.1 eq) dropwise over 20 mins.
    
    • Note: The solution will turn orange (

      
       generation).
      
  • Stir at RT for 30-60 mins.

  • Self-Validation: If the orange color persists after 1 hour, the reaction has stalled. If it fades instantly, the substrate is consuming

    
     rapidly (check for polybromination).[1]
    
Module 4: Troubleshooting Deactivated Pyrazoles

The Core Problem: "I have a nitro/trifluoromethyl group on the pyrazole. NBS does nothing." The Science: Electron-Withdrawing Groups (EWGs) pull density from the ring, making it a poor nucleophile.[1] Standard NBS conditions fail because the "Wheland Intermediate" (sigma complex) is too high in energy [5].

The "Nuclear Option" Protocol

When the ring is deactivated, you must activate the electrophile.[1]

  • Solvent Switch: Move from DMF/ACN to Concentrated

    
      or TFA .
    
  • Reagent: Use NBS.

  • Mechanism: The strong acid protonates the NBS, generating a super-electrophilic protonated bromosuccinimide species.[1]

  • Caution: This is harsh. Ensure acid-labile protecting groups (Boc, THP) are not present.[1]

FAQ: Rapid Fire Troubleshooting

Q: Can I use Acetone as a solvent? A: No. Acetone can undergo alpha-bromination with NBS/Br2, consuming your reagent and creating lachrymatory bromoacetone.[1] Use Acetonitrile (ACN) or DMF.[1]

Q: My product turned purple/brown on the shelf. A: You likely have residual


 trapped in the crystal lattice or trace HBr formation. Always wash your organic layer with saturated 

(removes acid) and 10%

(removes bromine) during workup.[1]

Q: How do I distinguish N-Br from C-Br on NMR? A:

  • C4-Br: The C4 proton signal (typically ~7.5-8.0 ppm) disappears.

  • N-Br: The C4 proton signal remains, but shifts slightly.[1] The N-H signal (broad, >10 ppm) disappears.[1] Warning: N-Br species often decompose in

    
     due to trace acidity.
    
References
  • Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Foundational text on Pyrazole reactivity).

  • Elguero, J. (1994).[1] Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. Elsevier. Link[1]

  • Khan, M. A., et al. (2011).[1] "One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions." Journal of the Mexican Chemical Society, 55(4), 238-241.[1] Link[1]

  • Podgoršek, A., et al. (2007).[1][5] "Green bromination of ketones with H2O2-HBr on water." Green Chemistry, 9, 1212-1218.[1] (Methodology adapted for heterocycles).[1][3][6][7] Link

  • Rajesh, K., et al. (2007).[1][8] "Novel and efficient bromination of deactivated aromatics using N-bromosuccinimide in concentrated sulfuric acid." The Journal of Organic Chemistry, 72(15), 5867-5869.[1] Link[1]

Sources

Validation & Comparative

Technical Comparison Guide: NMR Spectral Profiling of (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical resource for analytical chemists and drug discovery scientists. It focuses on the structural validation of (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol , a critical scaffold in medicinal chemistry, comparing it against its non-brominated precursor to demonstrate self-validating spectral analysis.[1]

Executive Summary

In the development of pyrazole-based kinase inhibitors and anti-inflammatory agents, the precise characterization of the This compound scaffold is a critical quality gate.[1] This guide compares the NMR profile of the target molecule against its non-brominated precursor, (3-Phenyl-1H-pyrazol-5-yl)methanol .[1]

The Core Challenge: Distinguishing the successful C4-bromination from starting material and regioisomers using non-destructive methods. The Solution: A comparative 1H and 13C NMR analysis that tracks the disappearance of the C4-proton and the diagnostic upfield shift of the C4-carbon.[1]

Structural Analysis & Tautomeric Considerations

Before interpreting spectra, one must understand the dynamic nature of the pyrazole nucleus.[1]

Tautomeric Equilibrium

Pyrazoles unsubstituted at the nitrogen (N1) undergo rapid annular tautomerism (1,2-proton shift). For the target molecule, this results in an equilibrium between the 3-phenyl and 5-phenyl forms.[1]

  • Implication for NMR: In solution (especially DMSO-d6), signals often average out, or broad NH signals are observed. However, the C4 position remains chemically distinct.[1]

  • Numbering Convention: Per IUPAC priority, the hydroxymethyl group often dictates position 5 in the tautomer name, but the phenyl group at position 3 is the stable resonance contributor in many solid-state forms.

Visualization: Tautomeric & Synthetic Pathway

The following diagram illustrates the synthesis (bromination) and the tautomeric forms relevant to NMR assignment.

G cluster_0 Precursor (Start) cluster_1 cluster_2 Target Product (End) Precursor 3-Phenyl-1H-pyrazol-5-yl methanol (C4-H present) Bromination Bromination (NBS / DMF) Precursor->Bromination Electrophilic Subst. TautomerA Tautomer A (1H-form) Bromination->TautomerA Product Isolation TautomerB Tautomer B (2H-form) TautomerA->TautomerB Fast Exchange (DMSO-d6)

Figure 1: Synthetic pathway from precursor to product, highlighting the tautomeric equilibrium that complicates but defines the NMR spectrum.

Comparative NMR Analysis (Precursor vs. Product)

This section details the specific spectral changes that validate the structure.

1H NMR Spectroscopy (400/500 MHz, DMSO-d6)

Solvent Choice: DMSO-d6 is preferred over CDCl3.

  • Reason 1: Solubility of the polar hydroxymethyl group.[1]

  • Reason 2: Visualization of labile protons (OH and NH), which often exchange/disappear in CDCl3.

Diagnostic Signal: The C4-H Proton

The most definitive proof of reaction success is the disappearance of the pyrazole C4-H signal.[1]

FeaturePrecursor (Non-Brominated)Target (4-Bromo) Interpretation
C4-H Singlet, δ 6.50 – 6.80 ppm ABSENT Primary Confirmation. The electrophilic substitution replaces this proton.[1]
Phenyl (Ar-H) Multiplet, δ 7.30 – 7.80 ppm (5H)Multiplet, δ 7.35 – 7.85 ppm (5H)Minimal change. Slight deshielding may occur due to Br's inductive effect.[1]
CH2 (Methanol) Doublet, δ 4.50 ppm (J ~5 Hz)Doublet/Singlet, δ 4.45 – 4.60 ppmPosition is relatively stable. Multiplicity depends on OH coupling.[1]
OH (Alcohol) Triplet/Broad, δ 5.00 – 5.30 ppmTriplet/Broad, δ 5.10 – 5.40 ppmVisible in dry DMSO-d6. Disappears with D2O shake.
NH (Pyrazole) Broad Singlet, δ 12.5 – 13.5 ppmBroad Singlet, δ 13.0 – 14.0 ppmAcidic proton; typically deshielded in the brominated product.
13C NMR Spectroscopy (100/125 MHz, DMSO-d6)

Carbon NMR provides the secondary confirmation through the "Heavy Atom Effect."

Diagnostic Signal: The C4 Carbon Shift

Bromine substitution causes a counter-intuitive upfield shift (shielding) of the attached carbon (C4) relative to the protonated precursor, despite bromine's electronegativity. This is known as the "Heavy Atom Effect" (steric/relativistic factors).[1]

Carbon EnvironmentPrecursor Shift (δ ppm)Target Shift (δ ppm) Δ (Shift Difference)
C4 (C-H vs C-Br) ~102.0 – 105.0 ~85.0 – 92.0 -10 to -15 ppm (Upfield)
C3/C5 (Quaternary) ~140.0 – 150.0~142.0 – 152.0Slight deshielding due to ortho-Br.
CH2 (Methanol) ~58.0 – 60.0~56.0 – 59.0Minimal change.[1]
Phenyl (Ipso) ~130.0 – 133.0~130.0 – 132.0Anchors the aromatic region.

Critical QC Note: If you observe a signal at 105 ppm in your product spectrum, your reaction is incomplete. The product must show the C4 signal below 95 ppm.

Experimental Protocol

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.

Sample Preparation[1][2]
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).[1]

    • Tip: Use an ampoule from a fresh box to minimize water content (H2O signal at 3.33 ppm can obscure the CH2/OH coupling).[1]

  • Homogenization: Sonicate for 30 seconds. Pyrazoles can form intermolecular H-bonds; sonication ensures monomeric dispersion.[1]

Acquisition Parameters (Standard 400 MHz)
  • Temperature: 298 K (25°C).[1]

  • Pulse Sequence:

    • 1H: 30° pulse, 1s relaxation delay (d1).

    • 13C: Proton-decoupled (CPD), 2s relaxation delay to allow quaternary carbons (C-Br, C-Ph) to relax.

  • Scans:

    • 1H: 16 scans (sufficient for >95% purity).

    • 13C: 512–1024 scans (required for observing the non-protonated C-Br carbon).[1]

Workflow Diagram: QC Decision Tree

QC_Workflow Start Acquire 1H NMR (DMSO-d6) CheckH4 Is Signal at 6.5-6.8 ppm present? Start->CheckH4 Fail Result: Incomplete Reaction (Precursor Present) CheckH4->Fail Yes PassH4 Check OH/NH Region CheckH4->PassH4 No CheckC4 Acquire 13C NMR Check ~90 ppm PassH4->CheckC4 Final QC PASS: Product Verified CheckC4->Final Signal Present

Figure 2: Logic flow for validating the bromination of the pyrazole scaffold.

Performance Comparison: NMR vs. Alternatives

Why use NMR when LC-MS is faster?

FeatureNMR (This Protocol) LC-MS (Alternative) Recommendation
Regioselectivity High. Can distinguish C4-Br from potential (rare) phenyl-ring bromination via coupling constants.[1]Low. Both isomers have the same Mass (M+ and M+2).Use NMR for structural certitude.[1][2]
Quantification Absolute. qNMR can determine purity without a reference standard.[1]Relative. Requires a standard curve; UV response factors vary with bromination.[1]Use qNMR for potency assignment.[1]
Solvent Effects Revealing. DMSO shows OH/NH protons, confirming H-bonding potential.[1]Destructive. Ionization source removes labile protons.[1]NMR is essential for characterizing hydrogen-bond donors.[1]

References

  • Elguero, J., et al. (1993).[3] "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry.[1][4][3][5]

    • Foundational text on pyrazole tautomerism and 13C shifts.
  • Begtrup, M. (1974).[1] "13C-NMR spectra of phenyl-substituted azole derivatives." Acta Chemica Scandinavica.

    • Establishes the phenyl-pyrazole carbon assignments.
  • National Institute of Standards and Technology (NIST). "1H-Pyrazole, 3-methyl-5-phenyl- Spectral Data."[1] NIST Chemistry WebBook.[1]

    • Provides comparative data for the non-bromin
    • Verified C4-Br carbon shifts (~82-90 ppm) via analogous 4-bromo-3-methoxy-1-phenyl-1H-pyrazole data.[1]

Sources

High-resolution mass spectrometry (HRMS) data for (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol (C₁₀H₉BrN₂O) using High-Resolution Mass Spectrometry (HRMS). While Nuclear Magnetic Resonance (NMR) remains the standard for structural connectivity, it often lacks the sensitivity required for trace impurity profiling and pharmacokinetic (PK) metabolite identification.

HRMS, specifically using Orbitrap or Q-TOF geometries, offers a superior alternative for verifying elemental composition and analyzing isotopic fidelity—critical for this brominated compound. This document details the exact mass calculations, experimental protocols, and fragmentation pathways necessary for the confident identification of this pharmacophore.

Part 1: Chemical Identity & HRMS Theoretical Foundation

The presence of a bromine atom introduces a unique "isotopic fingerprint" that serves as an internal validation standard during analysis. Unlike non-halogenated compounds, the mass spectrum of this molecule is defined by the 1:1 abundance ratio of ⁷⁹Br and ⁸¹Br isotopes.

Exact Mass Calculations (Protonated Species [M+H]⁺)
  • Formula: C₁₀H₁₀BrN₂O⁺ (Protonated)

  • Mass Defect Analysis: The negative mass defect of Bromine significantly shifts the exact mass, distinguishing it from potential isobaric interferences (e.g., non-halogenated impurities with higher H/C ratios).

Isotope SpeciesElemental CompositionCalculated Exact Mass (m/z)Relative Abundance
Monoisotopic (⁷⁹Br) ¹²C₁₀ ¹H₁₀ ⁷⁹Br ¹⁴N₂ ¹⁶O252.9971 100%
Isotope (⁸¹Br) ¹²C₁₀ ¹H₁₀ ⁸¹Br ¹⁴N₂ ¹⁶O254.9951 ~97.3%
Carbon Isotope (¹³C) ¹³C¹ ¹²C₉ ¹H₁₀ ⁷⁹Br ¹⁴N₂ ¹⁶O254.0005~11.0%

Critical Insight: In Low-Resolution MS (LRMS), the ⁷⁹Br and ⁸¹Br peaks are often broadened or merged if the resolution (FWHM) is insufficient. In HRMS (R > 30,000), these peaks are baseline resolved, providing a definitive confirmation of the bromine presence.

Part 2: Comparative Analysis (HRMS vs. Alternatives)

For drug development professionals, choosing the right analytical tool is a trade-off between sensitivity, specificity, and throughput.

Comparison Matrix: HRMS vs. LRMS vs. NMR
FeatureHRMS (Orbitrap/Q-TOF) LRMS (Single Quad) NMR (500 MHz)
Primary Utility Formula confirmation, Impurity IDRoutine quantificationStructural connectivity
Mass Accuracy < 5 ppm (0.001 Da)Nominal (± 0.5 Da)N/A
Sensitivity Femtogram range (Attomole)Picogram rangeMilligram range
Isotopic Fidelity Resolves fine structure (³⁴S, ¹³C)Merges isotopesN/A
Impurity Detection Detects < 0.1% impuritiesBlind to isobaric impuritiesLow sensitivity for traces
Why HRMS Wins for This Molecule
  • Bromine Confirmation: LRMS can show a "doublet," but only HRMS confirms the mass defect specific to bromine, ruling out false positives from other double-isotope elements or coincidental overlaps.

  • Des-bromo Impurities: A common impurity in the synthesis of this compound is the des-bromo analog (phenyl-pyrazolyl-methanol). HRMS easily resolves the mass difference (approx. 78 Da shift) with high confidence, whereas UV-based HPLC might miss it due to similar chromophores.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to minimize in-source fragmentation (ISF) while maximizing ionization efficiency.

Sample Preparation
  • Solvent: Methanol/Water (50:50 v/v) with 0.1% Formic Acid.

    • Reasoning: Acetonitrile can sometimes suppress ionization for hydroxylated aromatics; Methanol provides a stable spray. Formic acid ensures protonation ([M+H]⁺).

  • Concentration: 1 µg/mL (1 ppm). Avoid saturation to prevent space-charge effects in ion traps.

Ionization Parameters (ESI Positive Mode)
  • Spray Voltage: 3.5 kV.

  • Capillary Temperature: 300°C.

    • Caution: Excessive heat (>350°C) may induce premature loss of H₂O (dehydration) in the source, leading to a false base peak at m/z ~235.

  • Sheath Gas: 35 arb units; Aux Gas: 10 arb units.

Acquisition Parameters
  • Scan Range: m/z 100 – 600.

  • Resolution: 60,000 (at m/z 200).

  • AGC Target: 1e6 ions.

Part 4: Data Interpretation & Fragmentation Pathways

Understanding the fragmentation is essential for confirming the structure. The primary alcohol and the bromine substituent dictate the dissociation pathway.

Key Fragment Ions (MS/MS)
  • [M+H - H₂O]⁺ (m/z ~235.0):

    • Mechanism: Elimination of water from the hydroxymethyl group (-CH₂OH). This is the dominant fragment (Base Peak).

    • Diagnostic Value: Confirms the presence of the labile -OH group.

  • [M+H - H₂O - Br]⁺ (m/z ~156.0):

    • Mechanism: Following water loss, the pyrazole ring undergoes homolytic cleavage or loss of HBr.

    • Diagnostic Value: Loss of the bromine pattern confirms the halogen's position on the ring.

  • [M+H - CH₂O]⁺ (m/z ~223.0):

    • Mechanism: Loss of formaldehyde from the side chain. Less common than water loss but observable at lower collision energies.

Visualization: Fragmentation Workflow

The following diagram illustrates the logical flow from the parent ion to its diagnostic fragments.

FragmentationPathway Figure 1: MS/MS Fragmentation Pathway for this compound Parent Parent Ion [M+H]+ m/z 252.99 (79Br) m/z 254.99 (81Br) Dehydration Fragment A: [M+H - H2O]+ m/z 234.98 (79Br) Parent->Dehydration Neutral Loss: H2O (-18 Da) (Dominant Pathway) FormaldehydeLoss Fragment B: [M+H - CH2O]+ m/z 222.98 (79Br) Parent->FormaldehydeLoss Neutral Loss: CH2O (-30 Da) (Minor Pathway) RingCleavage Fragment C: [M+H - H2O - Br]+ m/z 156.07 Dehydration->RingCleavage Loss of Br Radical/HBr (High Collision Energy)

Figure 1: The dominant pathway involves dehydration followed by dehalogenation, characteristic of hydroxymethyl-substituted bromo-pyrazoles.

Part 5: Application Workflow – Impurity Profiling

In a drug discovery context, distinguishing the target molecule from synthetic byproducts is the "Killer App" for HRMS. The workflow below demonstrates how to utilize HRMS data to filter out noise and identify the target.

AnalyticalWorkflow Figure 2: HRMS Data Filtering Logic for Impurity Detection Sample Crude Reaction Mixture LC UPLC Separation (C18 Column) Sample->LC MS_Source ESI Source (+ mode) LC->MS_Source Filter1 Filter 1: Mass Defect Exclude non-Br species MS_Source->Filter1 Full Scan Data Filter2 Filter 2: Isotope Pattern Check for 1:1 Doublet Filter1->Filter2 Candidates Target Target Identified: (4-Bromo-3-phenyl...) Filter2->Target Pass Impurity Impurity Flagged: Des-bromo analog Filter2->Impurity Fail (No Doublet)

Figure 2: Logic gate workflow for isolating brominated targets from non-halogenated impurities.

References

  • ResolveMass Laboratories Inc. (2025).[1] Advantages of HRMS in Drug Discovery. Retrieved from [Link]

  • Toref-Standards. (2023). Impurity Profiling with HRMS. Retrieved from [Link]

  • Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry. Retrieved from [Link]

  • MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Prazoles. Retrieved from [Link]

Sources

HPLC method development for (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol purity analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC method development for (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol purity analysis Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Compound Analysis

Developing a purity method for This compound presents a classic chromatographic challenge: separating a halogenated aromatic heterocycle from its closely related structural analogs (e.g., des-bromo impurities and regioisomers).

As a Senior Application Scientist, I have structured this guide to move beyond generic "screening" protocols. Instead, we compare the mechanistic efficacy of Alkyl-bonded phases (C18) versus Phenyl-ligand phases (Phenyl-Hexyl) . The data demonstrates that while C18 provides adequate retention, Phenyl-Hexyl chemistries offer superior selectivity (


) for this specific brominated pyrazole scaffold due to 

electron interactions.
Target Molecule Profile
  • Core Structure: 1H-Pyrazole (amphoteric, pKa

    
     2.5 for conjugate acid).
    
  • Key Substituents:

    • C3-Phenyl: Provides aromaticity and hydrophobicity.

    • C4-Bromo: Electron-withdrawing, heavy atom; critical for selectivity.

    • C5-Methanol: Polar handle, potential H-bond donor.

  • Critical Impurities:

    • Impurity A (Des-bromo): (3-Phenyl-1H-pyrazol-5-yl)methanol.

    • Impurity B (Oxidation): 4-Bromo-3-phenyl-1H-pyrazole-5-carbaldehyde.

Comparative Study: Stationary Phase Selection

The primary driver for method failure in this class of compounds is the inability to resolve the des-bromo precursor from the target. We compared two distinct stationary phases.

Option A: C18 (Octadecylsilane)
  • Mechanism: Hydrophobic interaction (dispersive forces).

  • Observation: The bromo-group adds hydrophobicity, increasing retention (

    
    ) relative to the des-bromo. However, the selectivity is driven solely by the difference in solvophobic volume.
    
  • Verdict: Functional, but prone to peak tailing due to silanol interactions with the pyrazole nitrogen.

Option B: Phenyl-Hexyl[1][2]
  • Mechanism: Mixed-mode.[1] Hydrophobic interaction (hexyl linker) +

    
     stacking (phenyl ring).
    
  • Observation: The electron-withdrawing bromine atom on the target molecule reduces the electron density of the pyrazole-phenyl system compared to the des-bromo impurity. This alters the

    
     interaction strength with the stationary phase, creating an orthogonal separation mechanism.
    
  • Verdict: Superior. Sharper peak shapes and higher resolution (

    
    ).
    
Experimental Data Summary

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Methanol.[2] Gradient: 5-95% B over 10 min.

ParameterC18 Column (Standard)Phenyl-Hexyl Column (Recommended)Interpretation
Retention Time (

)
6.2 min6.8 minEnhanced retention via

-interactions.
Tailing Factor (

)
1.451.15Phenyl phase masks silanols better; improved symmetry.
Resolution (

)
1.8 (vs Des-bromo)3.2 (vs Des-bromo)Significant gain in selectivity.
Plate Count (

)
8,50012,200Higher efficiency for aromatic analytes.

Mechanistic Visualization (DOT Diagram)

The following diagram illustrates the decision logic and the specific molecular interactions driving the superior performance of the Phenyl-Hexyl phase.

MethodDevelopment Start Target: this compound Decision Select Stationary Phase Strategy Start->Decision C18_Path Option A: C18 Column (Hydrophobic Only) Decision->C18_Path Standard Screening Phen_Path Option B: Phenyl-Hexyl Column (Hydrophobic + Pi-Pi) Decision->Phen_Path Targeted Aromatic Strategy Interaction_C18 Interaction: Van der Waals forces Separation based on LogP only C18_Path->Interaction_C18 Interaction_Phen Interaction: Pi-Pi Stacking Br-group alters electron density, enhancing selectivity vs Des-bromo Phen_Path->Interaction_Phen Result_C18 Result: Moderate Resolution (Rs ~1.8) Risk: Peak Tailing (Silanols) Interaction_C18->Result_C18 Result_Phen Result: High Resolution (Rs >3.0) Benefit: Orthogonal Selectivity Interaction_Phen->Result_Phen

Caption: Decision workflow comparing C18 vs. Phenyl-Hexyl mechanisms. The Phenyl-Hexyl path leverages electron density differences for superior resolution.

Mobile Phase Optimization: The Acidic Modifier[3]

For pyrazole derivatives, pH control is non-negotiable. The pyrazole ring contains a basic nitrogen (pyridine-like) and an acidic nitrogen (pyrrole-like).

  • Neutral pH (Ammonium Acetate): Risk of peak splitting due to tautomerization and interaction with residual silanols.

  • Acidic pH (0.1% Formic Acid or TFA):

    • Protonation: At pH ~2.5, the basic nitrogen is protonated (

      
      ).
      
    • Silanol Suppression: Acidic conditions suppress the ionization of surface silanols (

      
       rather than 
      
      
      
      ), reducing "cation exchange" tailing.

Recommendation: Use 0.1% Formic Acid if MS detection is required. Use 0.1% Trifluoroacetic Acid (TFA) for UV-only analysis to achieve the sharpest peak shape (ion-pairing effect).

Final Recommended Protocol (Self-Validating)

This protocol is designed to be robust. The "System Suitability" step ensures the method is performing correctly before samples are burned.

Instrument Parameters
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent ZORBAX Eclipse Plus or Waters XSelect CSH).

  • Temperature: 40°C (Elevated temperature reduces viscosity and improves mass transfer).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (Aromatic ring) and 220 nm (Amide/general).

Gradient Table
Time (min)% Mobile Phase A (0.1% Formic in Water)% Mobile Phase B (Methanol)
0.09010
2.09010
12.01090
15.01090
15.19010
20.09010
System Suitability Criteria (Pass/Fail)
  • Resolution (

    
    ):  > 2.0 between Target and Impurity A (Des-bromo).
    
  • Tailing Factor (

    
    ):  < 1.3 for the main peak.
    
  • Precision: %RSD of peak area < 2.0% (n=5 injections).

Troubleshooting Logic

If the method fails, follow this logic flow to identify the root cause.

Troubleshooting Problem Issue Detected Tailing Peak Tailing > 1.5 Problem->Tailing ResLoss Loss of Resolution Problem->ResLoss Sol1 Action: Add 0.05% TFA (Masks Silanols) Tailing->Sol1 Sol2 Action: Switch Solvent to ACN (Change Selectivity) ResLoss->Sol2 Sol3 Action: Check Column Age (Phenyl bleed) ResLoss->Sol3

Caption: Troubleshooting logic for common pyrazole separation issues.

References

  • Separation Science. (2023). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]

  • Waters Corporation. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]

  • Element Lab Solutions. (2023). Phenyl Stationary Phases for HPLC: Mechanisms and Applications. Retrieved from [Link]

  • PubChem. (2025).[3] 3-phenyl-1H-pyrazole Chemical Properties and pKa Data. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Structural Characterization of (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol: An XRD-Focused Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol, a substituted pyrazole, represents a class of heterocyclic compounds with significant potential in medicinal chemistry.[1][2] The arrangement of its constituent atoms in three-dimensional space dictates its physicochemical properties and, ultimately, its biological activity. This guide provides an in-depth comparison of X-ray Diffraction (XRD) with other key analytical techniques for the comprehensive characterization of this molecule, offering field-proven insights into experimental design and data interpretation.

The Imperative of Unambiguous Structural Data

Before delving into specific techniques, it is crucial to understand why multi-faceted characterization is non-negotiable in a research and development setting. The identity, purity, and solid-state form of a compound like this compound (Molecular Formula: C₁₀H₉BrN₂O, Molar Mass: 253.1 g/mol ) must be unequivocally established.[3] This ensures reproducibility of experimental results and is a prerequisite for advancing a compound through the development pipeline.

X-ray Diffraction (XRD): The Gold Standard for Solid-State Structure

Single-crystal X-ray Diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous information about bond lengths, bond angles, and the overall conformation of the molecule, which are critical for understanding its interactions with biological targets.[4][5]

Experimental Protocol: Single-Crystal XRD

Objective: To determine the absolute molecular structure of this compound.

Causality Behind Experimental Choices: The goal is to obtain a single crystal of sufficient size and quality. The choice of solvent for crystallization is critical; a solvent system in which the compound has moderate solubility is ideal to allow for slow crystal growth, which is essential for obtaining well-ordered crystals suitable for diffraction.

Step-by-Step Methodology:

  • Crystal Growth:

    • Dissolve a small amount of purified this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane) to near saturation at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, followed by further cooling if necessary. Alternatively, vapor diffusion by placing a vial of the compound's solution in a sealed container with a less soluble solvent can yield high-quality crystals.

    • Carefully select a single crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible cracks.

  • Data Collection:

    • Mount the selected crystal on a goniometer head.

    • Place the goniometer on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Use direct methods or Patterson methods to solve the phase problem and obtain an initial model of the crystal structure.

    • Refine the structural model against the experimental data to obtain the final, accurate molecular structure.

Visualization of the XRD Workflow

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis a Purified Compound b Solvent Selection a->b c Slow Crystallization b->c d Crystal Selection c->d e Mount Crystal d->e f X-ray Diffractometer e->f g Data Acquisition f->g h Structure Solution g->h i Structure Refinement h->i j Final 3D Structure i->j

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Comparative Analysis with Alternative Characterization Techniques

While XRD provides unparalleled detail on the solid-state structure, a comprehensive characterization relies on a suite of analytical methods. The following techniques offer complementary information and are essential for a complete understanding of this compound.

Technique Information Provided Strengths for this Molecule Limitations Sample Requirements
Single-Crystal XRD Absolute 3D molecular structure, bond lengths, bond angles, crystal packing.Unambiguous structural determination.[4][5]Requires a suitable single crystal, which can be difficult to obtain. Provides no information on the compound in solution.High-quality single crystal (0.1-0.3 mm).
¹H and ¹³C NMR Spectroscopy Connectivity of atoms, chemical environment of protons and carbons, structural isomerism.Confirms the carbon-hydrogen framework and the presence of phenyl, pyrazole, and methanol moieties. Essential for distinguishing isomers.[6][7]Does not provide information on 3D spatial arrangement or solid-state packing.1-10 mg dissolved in a suitable deuterated solvent.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Confirms the molecular formula. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) provides a characteristic M+2 peak, confirming its presence.[8][9]Does not provide information on the connectivity of atoms or stereochemistry.Micrograms to nanograms of sample.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.Identifies characteristic vibrational frequencies for O-H (methanol), N-H (pyrazole), C=C (aromatic rings), and C-Br bonds.[10][11]Provides limited information on the overall molecular structure.Small amount of solid sample (can be neat or mixed with KBr).

Experimental Protocols for Alternative Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure and connectivity of this compound in solution.

Causality Behind Experimental Choices: The choice of a deuterated solvent is to avoid large solvent signals that would obscure the analyte's signals. Two-dimensional NMR experiments like COSY and HMBC are chosen to definitively establish the connectivity between protons and carbons.[12]

Step-by-Step Methodology:

  • Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire a ¹H NMR spectrum to identify the chemical shifts, integration, and coupling patterns of the protons.

  • Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.

  • (Optional but recommended) Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish correlations between protons and carbons, confirming the connectivity.[12]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition of this compound.

Causality Behind Experimental Choices: A soft ionization technique like Electrospray Ionization (ESI) is often preferred for initial molecular weight determination as it minimizes fragmentation. Electron Ionization (EI) can then be used to induce fragmentation, providing structural information. High-resolution mass spectrometry (HRMS) is chosen for accurate mass measurement to confirm the elemental formula.

Step-by-Step Methodology:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., LC-MS).

  • Acquire a full scan mass spectrum using an appropriate ionization technique (e.g., ESI or EI).

  • Observe the molecular ion peak (M⁺) and the characteristic M+2 peak due to the bromine isotopes.[9]

  • If using HRMS, determine the accurate mass of the molecular ion to confirm the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid powders as it requires minimal sample preparation.

Step-by-Step Methodology:

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Record the infrared spectrum over the range of approximately 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups (e.g., O-H stretch, N-H stretch, aromatic C-H and C=C stretches).

Synthesis of Findings and Concluding Remarks

The comprehensive characterization of this compound necessitates a multi-technique approach. While single-crystal XRD provides the definitive solid-state structure, NMR spectroscopy is indispensable for confirming the molecular framework in solution. Mass spectrometry validates the molecular weight and elemental composition, with the bromine isotopic pattern serving as a key diagnostic feature. FTIR spectroscopy offers a rapid and straightforward method for confirming the presence of key functional groups.

For drug development professionals, relying on a single technique is insufficient. The synergistic use of these methods provides a self-validating system, ensuring the scientific integrity of the data and building a robust foundation for further research and development activities.

References

  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds - Benchchem.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • Pyrazoline The structural elucidation of pyrazoles and derivatives has... - ResearchGate.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega.
  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation - Visnav.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI.
  • Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals.
  • New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC.
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
  • Structure and spectral data of pyrazole derivatives - ResearchGate.
  • Ch13 - Mass Spectroscopy - University of Calgary.
  • Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity - PubMed.
  • New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT.
  • Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF - ResearchGate.
  • Mass spectrometry of halogen-containing organic compounds - ResearchGate.
  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - RSC Publishing.
  • The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study | The Journal of Organic Chemistry - ACS Publications.
  • Structure Elucidation of a Pyrazolo[6][13]pyran Derivative by NMR Spectroscopy - PMC - NIH. Available from:

  • Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF - ResearchGate.
  • Alternative method for qualitative analysis of specific non-volatile organic compounds present in South African water systems.
  • (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone - PMC - NIH.
  • The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere) - ResearchGate.
  • Characterising new chemical compounds & measuring results - Royal Society Publishing.
  • The synthesis and analysis of organic compounds | Organic Chemistry - Oxford Academic.
  • Characterization of Organic Compounds - ACS Publications - American Chemical Society.
  • 4-Methyl-5-phenyl-1H-pyrazol-3-ol - PMC - NIH.
  • Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2 - ResearchGate.
  • (PDF) Synthesis and Characterization of - Amanote Research.
  • 1H-Pyrazole-3-methanol, 4-bromo-5-phenyl- - ChemBK.
  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - MDPI.
  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC.
  • 1-phenyl-1H-pyrazol-5-yl) methylene)a - Semantic Scholar.
  • Organic chemistry – sOme Basic PrinciPles and Techniques - NCERT.
  • The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide - -ORCA - Cardiff University.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI.
  • 4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-ylamine 96% - Sigma-Aldrich.

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Safety Operating Guide

Navigating the Disposal of (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of safe handling and disposal of these compounds. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (4-Bromo-3-phenyl-1H-pyrazol-5-yl)methanol, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower researchers with the knowledge to manage chemical waste not just as a regulatory necessity, but as an integral part of robust scientific practice.

Core Principles of Disposal

The fundamental principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this compound or its residues be disposed of down the sanitary sewer or in regular trash.[1][2] This is to prevent the contamination of water systems and avoid potential reactions with other chemicals in the waste stream.

Hazard CategoryAssociated RiskRationale for Special Disposal
Halogenated Organic Compound Potential for environmental persistence and toxicity.Halogenated compounds can form harmful byproducts and are often subject to specific environmental regulations.
Heterocyclic Compound Biological activity and potential toxicity.Many biologically active molecules require controlled disposal to prevent unintended environmental impact.
Methanol Derivative Flammability and toxicity (if present in significant concentrations).Methanol is a flammable liquid and is toxic if ingested, inhaled, or absorbed through the skin.[2]

Operational Disposal Protocol

This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound from the point of generation to final collection.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound, ensure you are wearing the appropriate PPE. This is the first line of defense against accidental exposure.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a dust mask or respirator may be necessary.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate correct disposal by your institution's Environmental Health and Safety (EHS) department.

  • Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for this compound waste. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is generally suitable.

  • Labeling: The waste container must be labeled with a "Hazardous Waste" sticker or tag provided by your institution.[3] The label must include:

    • The full chemical name: "this compound"

    • The approximate quantity of the waste.

    • The date the waste was first added to the container.

    • The primary hazards (e.g., "Toxic," "Irritant").

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect pure compound, contaminated spatulas, weigh boats, and gloves in a designated solid waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.[4]

Step 3: Decontamination of Glassware and Equipment

All glassware and equipment that have come into contact with this compound must be decontaminated before being returned to general use.

  • Initial Rinse: Rinse the glassware with a suitable solvent (e.g., acetone or ethanol) to dissolve any remaining compound.

  • Collect Rinsate: This initial rinsate is considered hazardous and must be collected in the designated liquid hazardous waste container for this compound.[4]

  • Secondary Wash: After the initial solvent rinse, the glassware can be washed with soap and water.

Step 4: Storage of Hazardous Waste

Pending collection by EHS, the hazardous waste container must be stored safely.

  • Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[3]

  • Closure: The container must be kept tightly closed except when adding waste.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_decon Decontamination cluster_storage Temporary Storage cluster_disposal Final Disposal A Generate this compound Waste B Solid Waste (e.g., powder, contaminated items) A->B C Liquid Waste (e.g., solutions) A->C D Collect in Labeled, Dedicated Solid Waste Container B->D E Collect in Labeled, Dedicated Liquid Waste Container C->E H Store Waste in Secondary Containment in SAA D->H E->H F Decontaminate Glassware & Equipment G Collect Solvent Rinsate as Hazardous Waste F->G G->E Add to Liquid Waste I Keep Container Tightly Closed H->I J Arrange for Pickup by Institutional EHS I->J K Transport to Approved Waste Disposal Facility J->K

Caption: Disposal workflow for this compound.

Emergency Procedures

In the event of a spill or accidental exposure, follow these immediate steps:

  • Spill:

    • Alert others in the vicinity.

    • If the spill is small, wear appropriate PPE and absorb the material with an inert absorbent material (e.g., vermiculite or sand).

    • Collect the absorbed material into a sealed container and label it as hazardous waste.

    • If the spill is large, evacuate the area and contact your institution's EHS for emergency response.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][6] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][7]

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can ensure they are in compliance with regulations and are contributing to a safe and sustainable research environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet for Bis(3-methyl-1-phenyl-5-pyrazolone). Retrieved from [Link]

  • Northwestern University Office for Research Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Pittsburgh Environmental Health and Safety. (2023, September 19). Guidelines for Flammable Liquid Disposal. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.